4-Iodotetrahydrothiopyran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodothiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IS/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIONNYIWEILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594663 | |
| Record name | 4-Iodothiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281204-90-8 | |
| Record name | Tetrahydro-4-iodo-2H-thiopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281204-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodothiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodothiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Iodotetrahydrothiopyran: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-iodotetrahydrothiopyran, a halogenated saturated heterocycle of increasing interest in synthetic and medicinal chemistry. While direct literature on this specific compound is emergent, this document synthesizes foundational principles of organic chemistry with data from analogous structures to present a detailed examination of its chemical properties, conformational analysis, and reactivity. Particular emphasis is placed on its potential as a versatile building block in the synthesis of novel chemical entities, driven by the unique characteristics of the carbon-iodine bond within the tetrahydrothiopyran scaffold. This guide is intended to serve as a foundational resource for researchers seeking to incorporate this and similar motifs into their synthetic and drug discovery programs.
Introduction: The Tetrahydrothiopyran Scaffold and the Influence of Halogenation
The tetrahydrothiopyran ring system is a prevalent structural motif in a variety of biologically active molecules and natural products. Its non-planar, saturated nature allows for the precise spatial orientation of substituents, a critical feature in molecular recognition and drug-receptor interactions. The introduction of a halogen atom, particularly iodine, at the 4-position, significantly modulates the physicochemical properties and reactivity of the scaffold. The carbon-iodine bond is the least polar and most labile among the halogens, making 4-iodotetrahydrothiopyran an excellent electrophile for a range of nucleophilic substitution reactions. Furthermore, the large atomic radius of iodine introduces distinct steric and electronic effects that influence the conformational equilibrium of the six-membered ring.
This guide will elucidate the synthetic pathways to 4-iodotetrahydrothiopyran, explore its conformational landscape, and detail its reactivity profile, with a focus on nucleophilic substitution reactions. The aim is to provide a robust theoretical and practical framework for the utilization of this compound in advanced chemical synthesis.
Physicochemical Properties and Conformational Analysis
While extensive experimental data for 4-iodotetrahydrothiopyran is not widely published, its properties can be reliably inferred from its constituent parts and from studies of similar halogenated saturated heterocycles.
Core Chemical Properties
A summary of the key identifiers and anticipated properties of 4-iodotetrahydrothiopyran is presented below.
| Property | Value/Description | Source/Basis |
| IUPAC Name | 4-Iodothiane | General Nomenclature |
| CAS Number | 281204-90-8 | Chemical Abstracts Service |
| Molecular Formula | C₅H₉IS | --- |
| Molecular Weight | 228.09 g/mol | --- |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Analogy to similar iodoalkanes |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) and insoluble in water. | General properties of alkyl iodides |
| Stability | Potentially sensitive to light and heat, which can cause decomposition through C-I bond cleavage. | General properties of alkyl iodides |
Conformational Landscape: The Chair Conformation and Axial/Equatorial Equilibria
The tetrahydrothiopyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In 4-iodotetrahydrothiopyran, the iodine substituent can occupy either an axial or an equatorial position. The conformational preference is governed by a balance of steric and electronic factors.
Studies on the conformational behavior of 4-fluorotetrahydrothiopyran derivatives have shown a preference for the axial conformation of the fluorine atom, a phenomenon attributed to electrostatic and hyperconjugative interactions.[1][2][3] For 4-iodotetrahydrothiopyran, the much larger van der Waals radius of iodine compared to fluorine would be expected to introduce significant 1,3-diaxial strain, which would favor the equatorial position for the iodine atom.
The chair-to-chair ring flip interconverts the axial and equatorial conformers. The equilibrium between these two conformers is a critical determinant of the molecule's reactivity, as the orientation of the C-I bond influences its accessibility to incoming nucleophiles.
Caption: Conformational equilibrium of 4-iodotetrahydrothiopyran.
Synthesis of 4-Iodotetrahydrothiopyran: A Proposed Pathway
Proposed Synthetic Scheme
The proposed synthesis involves a two-step sequence:
-
Reduction of Tetrahydrothiopyran-4-one: The ketone is reduced to the corresponding secondary alcohol, tetrahydrothiopyran-4-ol.
-
Iodination of Tetrahydrothiopyran-4-ol: The hydroxyl group is then converted to an iodide.
Caption: Proposed two-step synthesis of 4-iodotetrahydrothiopyran.
Step-by-Step Methodologies (Proposed)
Step 1: Synthesis of Tetrahydrothiopyran-4-ol
This reduction is a standard procedure and can be achieved with a variety of reducing agents. Sodium borohydride in an alcoholic solvent is a mild and effective choice.
-
Materials:
-
Tetrahydrothiopyran-4-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve tetrahydrothiopyran-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water, followed by saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tetrahydrothiopyran-4-ol.
-
Purify the crude product by flash column chromatography if necessary.
-
Step 2: Synthesis of 4-Iodotetrahydrothiopyran
The conversion of the alcohol to the iodide can be accomplished using several methods. The Appel reaction, using triphenylphosphine and iodine, is a common and effective choice.
-
Materials:
-
Tetrahydrothiopyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Hexanes
-
-
Protocol:
-
To a solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, add iodine portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of tetrahydrothiopyran-4-ol in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate to remove any unreacted iodine.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, typically with a hexane/ethyl acetate gradient, to yield 4-iodotetrahydrothiopyran.
-
Reactivity of 4-Iodotetrahydrothiopyran
The primary mode of reactivity for 4-iodotetrahydrothiopyran is expected to be nucleophilic substitution at the C4 position. The carbon atom bonded to the iodine is electrophilic due to the electron-withdrawing nature of the iodine atom. The C-I bond is relatively weak, making iodide an excellent leaving group.
Nucleophilic Substitution Reactions
4-Iodotetrahydrothiopyran can undergo both Sₙ1 and Sₙ2 type reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. Given that it is a secondary alkyl iodide, a mixture of both pathways is possible.
Sₙ2 Pathway: Strong, unhindered nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism, leading to inversion of stereochemistry at the C4 position.
Sₙ1 Pathway: In the presence of a weak nucleophile in a polar protic solvent, the reaction may proceed through an Sₙ1 mechanism, involving the formation of a secondary carbocation intermediate. This would lead to a racemic mixture of products if the starting material were chiral.
Caption: General scheme for nucleophilic substitution on 4-iodotetrahydrothiopyran.
Reactions with Amine Nucleophiles
A particularly important class of reactions for drug discovery involves the reaction of 4-iodotetrahydrothiopyran with primary or secondary amines to form 4-amino-substituted tetrahydrothiopyrans.[4][5][6][7] These reactions typically proceed via an Sₙ2 mechanism.
-
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often chosen to solvate the amine nucleophile without protonating it, thus maintaining its nucleophilicity.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to neutralize the hydrogen iodide that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, although excessively high temperatures should be avoided to prevent side reactions such as elimination.
-
Exemplary Protocol: Reaction with a Primary Amine
-
To a solution of 4-iodotetrahydrothiopyran in acetonitrile, add the primary amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 4-amino-substituted tetrahydrothiopyran.
Applications in Drug Discovery and Development
The 4-substituted tetrahydrothiopyran motif is a valuable scaffold in medicinal chemistry. The ability to readily introduce a diverse range of functional groups at the 4-position via nucleophilic substitution on 4-iodotetrahydrothiopyran makes it an attractive building block for the synthesis of compound libraries for high-throughput screening.
The inclusion of iodine itself in a molecule can be a strategic design element, as iodine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.
The tetrahydrothiopyran ring can also serve as a bioisostere for other six-membered rings, such as cyclohexane or piperidine, offering a different profile of polarity, hydrogen bonding capacity, and metabolic stability. For instance, thiopyran analogues of known drugs have been synthesized to explore new structure-activity relationships.[8]
Conclusion
4-Iodotetrahydrothiopyran is a promising, albeit under-documented, synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its chemical properties are largely dictated by the interplay between the tetrahydrothiopyran ring's conformational preferences and the reactivity of the carbon-iodine bond. This guide has provided a detailed, albeit partially predictive, overview of its synthesis, properties, and reactivity, with the aim of equipping researchers with the knowledge needed to effectively utilize this versatile building block in their work. Further experimental validation of the proposed synthetic routes and reactivity profiles will undoubtedly pave the way for new discoveries and applications.
References
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Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
Delaive, E., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(15), 4483. [Link]
-
Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]
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van Vliet, L. A., et al. (2000). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H-[4]benzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). Journal of Medicinal Chemistry, 43(15), 2871–2882. [Link]
-
ResearchGate. (n.d.). (PDF) The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. [Link]
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Chemguide. (n.d.). MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA. [Link]
-
ResearchGate. (n.d.). The conformational preferences of cis-4-fluoro-3-methyltetrahydrothiopyran (5), trans, cis. [Link]
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Mr Garner Chemistry. (2012, December 21). Amines - Nucleophilic Substitution [Video]. YouTube. [Link]
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University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. [Link]
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ResearchGate. (n.d.). The conformational preferences of 4-fluorotetrahydrothiopyran (1),...[Link]
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characteristic IR absorption peaks for 4-iodotetrahydrothiopyran
An In-depth Technical Guide to the Characteristic Infrared (IR) Absorption Peaks of 4-Iodotetrahydrothiopyran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Signature of a Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that provides a unique "vibrational fingerprint" of a molecule.[1] By measuring the absorption of infrared radiation, we can identify the functional groups present and gain insights into the molecular structure.[2] When a molecule absorbs IR radiation, its bonds vibrate through stretching and bending motions at specific quantized frequencies.[3][4] The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals a pattern of absorption peaks that are characteristic of the molecule's structure.[3]
This guide provides a detailed analysis of the expected , a saturated six-membered heterocyclic compound containing both a sulfur atom and an iodine substituent. Understanding these spectral features is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. The interpretation presented herein is based on established group frequency correlations for similar structural motifs.
Molecular Structure and Predicted Vibrational Modes
The structure of 4-iodotetrahydrothiopyran consists of a saturated six-membered ring (a thiacyclohexane or "thiane" skeleton) with an iodine atom at the 4-position. The key to interpreting its IR spectrum is to dissect the molecule into its constituent parts and consider the vibrational modes associated with each:
-
The Tetrahydrothiopyran Ring: This saturated ring is composed of C-H, C-C, and C-S single bonds.
-
The Carbon-Iodine (C-I) Bond: The bond between the heterocyclic ring and the iodine substituent.
The primary vibrational modes that give rise to characteristic IR peaks are stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).[3]
Diagram: Key Vibrational Modes of 4-Iodotetrahydrothiopyran
Caption: Key functional groups and their associated vibrational modes in 4-iodotetrahydrothiopyran.
Detailed Analysis of Characteristic Absorption Peaks
The IR spectrum of 4-iodotetrahydrothiopyran can be divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[5]
C-H Vibrations (Aliphatic)
-
C-H Stretching (2850-3000 cm⁻¹): As a saturated heterocyclic alkane, 4-iodotetrahydrothiopyran will exhibit strong absorption peaks just below 3000 cm⁻¹.[2] These arise from the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the ring.[6] Typically, two or three distinct bands are observed in this region.[5]
-
CH₂ Bending (Scissoring) (~1450 cm⁻¹): A medium-intensity absorption corresponding to the scissoring (in-plane bending) of the CH₂ groups is expected around 1450 cm⁻¹.[6] This peak is a reliable indicator of the presence of methylene groups.
The Fingerprint Region (Below 1500 cm⁻¹)
This region is often complex, containing a multitude of overlapping peaks from C-C single bond stretching, other C-H bending vibrations (wagging, twisting, rocking), and the characteristic vibrations of the C-S and C-I bonds.[5] While difficult to interpret fully without a reference spectrum, key functional group absorptions can be identified.
-
C-S (Carbon-Sulfur) Stretching: The C-S stretching vibration is typically weak to medium in intensity and appears in the range of 800-600 cm⁻¹.[7] For a saturated sulfide like tetrahydrothiopyran, this absorption is a key, albeit subtle, feature. Its precise location can be influenced by the conformation of the ring.
-
C-I (Carbon-Iodine) Stretching (Below 600 cm⁻¹): The C-I bond is weak and involves a heavy iodine atom, resulting in a low-frequency stretching vibration. This absorption is expected to be found in the far-infrared region, typically below 600 cm⁻¹.[8] Many standard mid-IR spectrometers have a lower limit of 400 cm⁻¹, so this peak may be at the very edge of or outside the observable range. However, its presence is a definitive marker for the iodo-substituent.
-
C-C Stretching and Ring Vibrations (1200-800 cm⁻¹): The stretching of the C-C single bonds within the ring and other complex skeletal vibrations will produce a series of weak to medium peaks throughout the fingerprint region.[5] These are highly specific to the overall molecular geometry and contribute to the unique "fingerprint" of the compound.[1]
Summary of Predicted IR Absorption Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching (sp³ CH₂) | 2850 - 2960 | Strong | Characteristic of the saturated alkyl portions of the ring.[5] |
| CH₂ Bending (Scissoring) | ~1450 | Medium | Confirms the presence of methylene groups.[6] |
| C-C Stretching (Ring) | 1200 - 800 | Weak-Medium | Part of the complex fingerprint region. |
| C-S Stretching | 800 - 600 | Weak-Medium | Characteristic of the thioether linkage within the saturated ring.[7] |
| C-I Stretching | < 600 | Medium-Strong | A key indicator for the iodine substituent, may be near the low-end limit of the instrument.[8] |
Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method
For solid samples like 4-iodotetrahydrothiopyran, the potassium bromide (KBr) pellet method is a standard technique for obtaining high-quality transmission IR spectra.[9] KBr is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has the property of plastic deformation, allowing it to form a clear, solid disc under pressure.[10]
Diagram: KBr Pellet Preparation Workflow
Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.
Methodology
-
Materials and Equipment:
-
Sample Preparation:
-
Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause a broad absorption band around 3400 cm⁻¹ (O-H stretch).
-
Weighing: Accurately weigh approximately 1-2 mg of the 4-iodotetrahydrothiopyran sample and 100-200 mg of dry KBr.[11] The sample-to-KBr ratio should be roughly 1:100.[9]
-
Grinding: Transfer both the sample and the KBr into a clean, dry agate mortar.[9] Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample to less than 2 microns to minimize scattering of the IR beam and to ensure a homogenous mixture.[12] The final mixture should have the consistency of fine flour.[10]
-
-
Pellet Pressing:
-
Die Assembly: Assemble the pellet die, ensuring the anvil surfaces are clean and polished.
-
Loading: Transfer a portion of the homogenous KBr-sample mixture into the die barrel, distributing it evenly over the surface of the lower anvil.
-
Pressing: Place the die assembly into the hydraulic press. Connect a vacuum line to the die to remove trapped air, which can cause the pellet to be opaque.[12] Slowly apply pressure, increasing to 8-10 tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.[10]
-
Pressure Release: Release the pressure slowly and carefully to prevent the pellet from cracking.[10]
-
-
Spectral Acquisition:
-
Pellet Removal: Carefully disassemble the die and eject the transparent or translucent pellet.
-
Background Scan: Place an empty sample holder in the FT-IR spectrometer and run a background scan. This will account for absorptions from atmospheric CO₂ and water vapor.[3]
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum. The instrument will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Conclusion
The infrared spectrum of 4-iodotetrahydrothiopyran is defined by strong C-H stretching absorptions below 3000 cm⁻¹, characteristic CH₂ bending modes around 1450 cm⁻¹, and a complex fingerprint region containing vibrations for the C-S and C-I bonds. The C-S stretch is anticipated in the 800-600 cm⁻¹ range, while the crucial C-I stretching peak, confirming the presence of the iodine substituent, is expected below 600 cm⁻¹. This comprehensive guide provides the foundational knowledge for scientists to identify, characterize, and verify the structure of 4-iodotetrahydrothiopyran using infrared spectroscopy, a cornerstone technique in modern chemical analysis.
References
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
-
NIST. (n.d.). 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Smith, B. C. (2018). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
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LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]
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TheElkchemist A-Level. (2024, June 27). IR Spectroscopy | Interpreting Spectra | 4 Examples Explained [Video]. YouTube. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Wauters, A., et al. (2012). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. PubMed. Retrieved from [Link]
- Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. International Centre for Diffraction Data.
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-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
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- Unknown. (n.d.). The features of IR spectrum.
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Sheppard, N. (1950). The vibrational spectra of some organic sulphur compounds and the characteristic frequencies of C—S linkages. Transactions of the Faraday Society. Retrieved from [Link]
-
Wauters, A., et al. (2012). Conformational properties of six-membered heterocycles: Accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. University of Iceland. Retrieved from [Link]
- Steudel, R. (2003). Vibrations of the S–S bond in elemental sulfur and organic polysulfides: a structural guide. Journal of Molecular Structure.
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Technical Guide: Mass Spectrometry Fragmentation of 4-Iodotetrahydrothiopyran
The following technical guide details the mass spectrometry fragmentation pattern of 4-iodotetrahydrothiopyran (also known as 4-iodothiane). This analysis is constructed for researchers requiring precise structural elucidation and mechanistic insight.[1]
)Executive Summary & Chemical Identity
4-iodotetrahydrothiopyran is a halogenated heterocyclic sulfide often utilized as a synthetic intermediate in the generation of sulfur-containing scaffolds for medicinal chemistry. Its mass spectral behavior is dominated by the lability of the Carbon-Iodine (C-I) bond and the stabilizing influence of the sulfur atom within the six-membered ring.
-
Formula:
-
Exact Mass: 227.9470 Da
-
Molecular Weight: 228.1 g/mol
-
Key Structural Features: Thiane ring, secondary iodide at C4.
Experimental Considerations (Methodology)
To obtain reproducible fragmentation data, the thermal instability of secondary alkyl iodides must be managed.
Protocol: Optimized GC-MS Acquisition
-
Inlet Temperature: Set to 150°C (Low). High inlet temperatures (>250°C) can cause thermal elimination of HI prior to ionization, artificially inflating the m/z 100 peak (
) relative to the molecular ion. -
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Column: Non-polar (e.g., DB-5ms), 30m x 0.25mm ID.
Expert Insight: If the spectrum shows a base peak of m/z 100 with no visible m/z 228, your inlet is likely too hot, causing thermal degradation. A "clean" spectrum should show a small but distinct molecular ion at m/z 228.
Fragmentation Pathway Analysis
The fragmentation of 4-iodotetrahydrothiopyran follows two primary divergent pathways driven by the weak C-I bond and the ability of sulfur to stabilize positive charge.
The Molecular Ion Cluster (m/z 228)
-
M+ (m/z 228): Generally low intensity (<10%) due to the facile loss of the iodine radical.
-
Isotope Pattern:
-
M+1 (m/z 229): Contribution from
(approx. 5.5%).[2] -
M+2 (m/z 230): Distinctive contribution from
(approx. 4.4%). Note that Iodine ( ) is monoisotopic, so it does not contribute to the M+2 peak.
-
Primary Fragmentation Events
The spectrum is characterized by the competition between direct radical loss and elimination.
-
-Cleavage / Inductive Cleavage (Loss of I•):
-
Transition:
-
Mechanism: Homolytic cleavage of the C-I bond. The resulting carbocation at C4 (
) is the precursor for most lower-mass fragments. -
Observation: The peak at m/z 101 is often a major peak, representing the tetrahydrothiopyran-4-yl cation.
-
-
Elimination of HI (Loss of 128 Da):
-
Transition:
-
Mechanism: Loss of a hydrogen atom from C3/C5 and the iodine from C4. This forms the dihydrothiopyran radical cation (
). -
Observation: This peak intensity varies with source temperature.
-
Secondary Fragmentation (Ring Disintegration)
The ions at m/z 101 and m/z 100 undergo further fragmentation characteristic of six-membered sulfur heterocycles, specifically Retro-Diels-Alder (RDA) reactions.
-
From m/z 101 (
):-
Loss of Ethylene (
, 28 Da): The ring cleaves to release ethylene, yielding a stable sulfonium ion at m/z 73 ( ). -
Structure of m/z 73: Likely the thiopyrylium-type fragment or allyl sulfide cation (
).
-
-
From m/z 100 (
):-
RDA Cleavage: Loss of
yields m/z 72 ( ). -
Loss of Methyl Radical (
): Yields m/z 85 ( ).
-
Sulfur-Specific Low Mass Ions
-
m/z 61 (
): A rearrangement ion common in cyclic sulfides. -
m/z 47 (
): The thio-analog of the hydroxymethyl cation. -
m/z 45 (
): Thioformyl cation.
Visualization of Fragmentation Pathways[3][4][5][6]
The following diagram illustrates the mechanistic flow from the parent ion to the terminal fragments.
Figure 1: Mechanistic fragmentation tree of 4-iodotetrahydrothiopyran under 70 eV Electron Impact.
Summary Data Tables
Table 1: Key Diagnostic Ions
| m/z (Nominal) | Ion Composition | Formula | Relative Intensity (Est.) | Origin/Mechanism |
| 228 | Molecular Ion | Low (<10%) | Parent (Intact) | |
| 127 | Iodine Cation | Variable | Direct ionization of atomic iodine | |
| 101 | Thianyl Cation | High (Base Peak Candidate) | Loss of Iodine radical | |
| 100 | Dihydrothiopyran | Medium-High | Loss of HI (Thermal/EI) | |
| 87 | Tetrahydrothiophene | Low | Ring contraction (Loss of | |
| 73 | Allyl Sulfide | High | RDA fragmentation of m/z 101 | |
| 47 | Thio-hydroxymethyl | Medium | Terminal sulfur fragment |
Table 2: Isotopic Validation
Use this table to confirm the presence of Sulfur and Iodine.
| Isotope | Mass Shift | Expected Abundance Relative to Peak | Cause |
| M+1 | +1.003 Da | ~5.9% | |
| M+2 | +1.996 Da | ~4.4% |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules including RDA and halide loss).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for general thiane/sulfide fragmentation patterns).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Source for sulfur isotope patterns and alkyl halide fragmentation).
Sources
Technical Guide: Solubility Profile and Solvent Selection for 4-Iodotetrahydrothiopyran
The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 4-Iodotetrahydrothiopyran .
Executive Summary
4-Iodotetrahydrothiopyran is a critical heterocyclic building block used primarily to introduce the tetrahydrothiopyran moiety via cross-coupling or nucleophilic substitution reactions.[1] Its solubility behavior is governed by the lipophilic nature of the thioether ring and the polarizability of the carbon-iodine bond.
This guide addresses the lack of standardized solubility tables for this specific intermediate by synthesizing data from synthetic protocols, calculated physicochemical properties, and empirical solvent behavior observed in analogous sulfur-containing heterocycles. Key finding: The compound exhibits high solubility in non-polar and moderately polar aprotic solvents (DCM, THF, Toluene) but requires specific handling to prevent photolytic degradation and solvolysis in protic media.
Physicochemical Basis of Solubility
To understand the solubility profile, we must analyze the molecular interactions driving dissolution.
-
Lipophilicity (LogP): The tetrahydrothiopyran ring is significantly more lipophilic than its oxygen analog (tetrahydropyran) due to the lower electronegativity and larger Van der Waals radius of sulfur.
-
Polarizability: The C-I bond is weak and highly polarizable (soft electrophile). This enhances interaction with "soft" solvents (e.g., chlorinated hydrocarbons, aromatics) and facilitates solubility in non-polar media despite the dipole.
-
Dielectric Requirement: The compound requires solvents with a dielectric constant (
) typically between 2.0 and 40.0 to stabilize the dipole without inducing solvolysis.
Table 1: Predicted vs. Empirical Solubility Profile
Data derived from standard synthetic workup procedures for 4-halotetrahydrothiopyrans.
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred. Standard solvent for synthesis and storage. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent | Good for Grignard formation or lithiation reactions. |
| Esters | Ethyl Acetate (EtOAc) | High | Primary extraction solvent. |
| Aromatics | Toluene, Benzene | High | Suitable for high-temp coupling; minimal background reactivity. |
| Alkanes | Hexanes, Pentane, Heptane | Moderate | Used as a co-solvent for crystallization or chromatography. |
| Protic | Methanol, Ethanol, Water | Low / Reactive | Avoid. Insoluble in water. Alcohols may cause solvolysis (SN1) upon heating. |
| Amides | DMF, DMAc, NMP | High | Soluble, but high boiling points complicate removal. |
Experimental Protocols
Since batch-specific purity affects saturation points, researchers should not rely on literature values alone. Use the following Self-Validating Protocol (SVP) to determine exact solubility for your specific application.
Protocol A: Gravimetric Solubility Determination (SOP-SOL-04)
Objective: Determine the saturation limit of 4-iodotetrahydrothiopyran in a target solvent at 25°C.
Materials:
-
Analytical Balance (0.1 mg precision)
-
Scintillation Vials (20 mL) with PTFE-lined caps
-
Syringe Filter (0.45 µm PTFE - compatible with organic solvents)
Workflow:
-
Tare: Weigh an empty, dry scintillation vial (
). -
Saturate: Add 100 mg of 4-iodotetrahydrothiopyran to the vial.
-
Titrate: Add the target solvent in 50 µL increments, vortexing for 30 seconds between additions.
-
Observation: Continue until the solid fully dissolves (visual clarity).
-
If >1 mL is added and solid remains: The solubility is <100 mg/mL. Proceed to supernatant analysis.
-
-
Supernatant Analysis (for low solubility):
-
Add excess solid to 1 mL solvent. Vortex for 1 hour.
-
Filter the supernatant into a pre-weighed vial (
). -
Evaporate solvent under nitrogen stream (no heat).
-
Weigh the residue (
). -
Calculation:
-
Protocol B: Solvent Selection for Synthesis
Use this logic to select the reaction medium.
Figure 1: Decision tree for selecting the optimal solvent based on reaction mechanism.
Stability & Handling in Solution
The solubility of 4-iodotetrahydrothiopyran cannot be decoupled from its stability. Alkyl iodides are susceptible to homolytic cleavage by light and nucleophilic attack.
Photolytic Instability
Iodides degrade to release free iodine (
-
Mechanism:
-
Mitigation:
-
Always wrap storage vials in aluminum foil or use amber glassware.
-
Add Copper turnings (stabilizer) to THF or Ether solutions if storing for >24 hours.
-
Reactive Incompatibilities
-
Nucleophilic Solvents: Avoid Pyridine, Triethylamine, or primary amines as solvents. The iodine is a good leaving group, and these solvents will slowly displace it to form quaternary ammonium salts (precipitate).
-
Acetone: While soluble, acetone can undergo condensation or reaction with the iodide under acidic conditions.
Synthesis-Derived Solubility Data
Evidence grounded in literature methodologies.
The solubility profile is validated by the standard synthesis route (Appel Reaction) and subsequent workup:
-
Reaction: 4-Hydroxytetrahydrothiopyran +
+ DCM or THF (Solvent).-
Implication: The product is fully soluble in DCM/THF at reaction concentrations (typically 0.1 M - 0.5 M).
-
-
Quench: Addition of aqueous
.-
Implication: The product partitions into the organic layer, confirming hydrophobicity and water insolubility.
-
-
Purification: Silica gel chromatography using Hexanes/Ethyl Acetate .
-
Implication: The compound is soluble in Hexanes/EtOAc mixtures and can be eluted (Rf ~0.3-0.6 depending on ratio), indicating moderate polarity.
-
References
-
National Institutes of Health (NIH). (2024). Effect of Organic Solvents on Hydroxyl Radical Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydropyrans and Thiopyrans. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of 4-Aminotetrahydrothiopyran Derivatives from 4-Iodotetrahydrothiopyran
Executive Summary
The tetrahydrothiopyran (thiane) ring is a critical bioisostere for the piperidine and cyclohexane scaffolds in medicinal chemistry, offering unique lipophilicity and metabolic stability profiles. This application note details the synthesis of 4-aminotetrahydrothiopyran and its subsequent derivatives starting from 4-iodotetrahydrothiopyran .
While the transformation appears to be a standard nucleophilic substitution, the presence of the cyclic sulfide creates specific chemo-compatibility challenges—specifically catalyst poisoning (Pd/Pt) and oxidation sensitivity (sulfoxide formation). Consequently, this guide prioritizes the Azide Displacement / Staudinger Reduction pathway as the "Gold Standard" protocol due to its high chemoselectivity and avoidance of transition metal catalysts. A secondary Gabriel Synthesis protocol is provided for facilities where azide usage is restricted.
Strategic Analysis & Mechanistic Considerations
The Substrate: 4-Iodotetrahydrothiopyran
The starting material is a secondary alkyl iodide. Two competing pathways dictate the yield:
-
Nucleophilic Substitution (
): The desired pathway. Requires a strong, non-bulky nucleophile.[1] -
Elimination (E2): The primary side reaction, leading to 3,6-dihydro-2H-thiopyran. This is favored by strong, bulky bases or high temperatures.
The "Sulfur Problem"
The endocyclic sulfur atom acts as a soft nucleophile and a catalyst poison.
-
Avoid: Catalytic hydrogenation (e.g.,
, Pd/C) to reduce intermediates (like azides or nitriles). The sulfur will poison the Pd surface, halting the reaction. -
Avoid: Strong oxidants (e.g.,
, mCPBA) during workup, which will oxidize the sulfide to sulfoxide ( ) or sulfone ( ).
Pathway Selection
| Method | Suitability | Risk Profile | Recommendation |
| Direct Amination ( | Low | High elimination; Poly-alkylation. | Not Recommended |
| Gabriel Synthesis | Medium | Hydrazine toxicity; Atom economy. | Alternative Protocol |
| Azide / Staudinger | High | Azide safety handling required. | Primary Protocol |
Visual Workflow (Logic Map)
The following diagram outlines the decision logic and reaction flow for the recommended protocols.
Figure 1: Synthetic flowchart comparing the Azide (Solid line) and Gabriel (Dashed line) pathways.
Primary Protocol: Azide Displacement & Staudinger Reduction
This protocol is preferred for its mild conditions and high tolerance of the sulfur moiety.
Step 1: Nucleophilic Substitution ( )
Objective: Convert iodide to azide with inversion of configuration (irrelevant for achiral 4-position, but mechanistically relevant).
-
Reagents: Sodium Azide (
), DMF (anhydrous). -
Safety:
is acutely toxic and can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM/CHCl3) to avoid formation of explosive diazidomethane.
Procedure:
-
Charge a round-bottom flask with 4-iodotetrahydrothiopyran (1.0 equiv, e.g., 10 mmol, 2.28 g).
-
Dissolve in anhydrous DMF (5 mL per gram of substrate).
-
Add Sodium Azide (1.5 equiv, 15 mmol, 0.98 g) in a single portion.
-
Heat the mixture to 60°C under
atmosphere for 4–6 hours.-
Note: Do not exceed 80°C to minimize E2 elimination.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (
) and wash with water ( ) to remove DMF and excess azide. Dry organic layer over . -
Concentration: Carefully concentrate under reduced pressure (cold bath). Azides of low molecular weight can be volatile or shock-sensitive. Recommendation: Proceed directly to Step 2 without full isolation if possible.
Step 2: Staudinger Reduction
Objective: Reduce azide to primary amine without touching the sulfur.
-
Mechanism: Phosphine attacks azide
Phosphazide Iminophosphorane ( ) Hydrolysis to Amine + Phosphine Oxide.[2][3]
Procedure:
-
Dissolve the crude 4-azidotetrahydrothiopyran in THF (10 mL/g).
-
Add Triphenylphosphine (
) (1.1 equiv based on starting iodide).-
Observation: Evolution of
gas (bubbling) indicates reaction progress.
-
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Add Water (1.0 mL per mmol substrate) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane intermediate.
-
Workup:
-
Acidify with 1M HCl (extracts amine into aqueous phase).
-
Wash aqueous phase with DCM (removes
and ). -
Basify aqueous phase with NaOH (pH > 12).
-
Extract product with DCM or EtOAc.
-
Dry (
) and concentrate.
-
Yield Expectation: 75–85% (2 steps).
Secondary Protocol: Gabriel Synthesis[4]
Use this method if your facility prohibits the use of azides or if the specific derivative requires a solid-phase approach.
Procedure:
-
Alkylation: Dissolve 4-iodotetrahydrothiopyran (1.0 equiv) in DMF. Add Potassium Phthalimide (1.2 equiv). Heat to 90°C for 12 hours.
-
Note: The phthalimide anion is bulky; reaction rates will be slower than azide, and elimination risk is higher.
-
-
Precipitation: Pour into water. Filter the solid N-(tetrahydrothiopyran-4-yl)phthalimide .
-
Deprotection: Suspend the solid in Ethanol. Add Hydrazine Hydrate (3.0 equiv). Reflux for 2 hours.
-
Workup: Cool. Phthalhydrazide byproduct precipitates.[4] Filter off the byproduct. Concentrate the filtrate to obtain the amine.
Derivatization Protocols
Once 4-aminotetrahydrothiopyran is isolated, it serves as the core scaffold for library synthesis.
Reductive Amination (Library Generation)
To synthesize secondary amine derivatives (e.g., N-benzyl or N-alkyl derivatives).
Reagents: Aldehyde (R-CHO), Sodium Triacetoxyborohydride (
-
Dissolve 4-aminotetrahydrothiopyran (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 mins.
-
Add
(1.5 equiv). Stir overnight at RT. -
Quench: Sat.
. Extract with DCM.
Amide Coupling
To synthesize amide derivatives.
-
Mix Amine (1.0 equiv), Carboxylic Acid (1.1 equiv), and HATU (1.2 equiv) in DMF.
-
Add DIPEA (3.0 equiv). Stir at RT for 2 hours.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Elimination to dihydrothiopyran. | Lower temperature (max 60°C). Ensure Iodide is pure. |
| Catalyst Inactivity | Sulfur poisoning (if using Pd/C). | STOP. Switch to Staudinger reduction ( |
| Sulfoxide Formation | Oxidation during workup. | Avoid peroxide-containing ethers. Do not use bleach/oxidants to clean glassware before final rinse. |
| "Stuck" Staudinger | Incomplete hydrolysis. | Ensure sufficient water is added in Step 2 and heat to 50°C. |
References
-
Staudinger Reduction Mechanism & Utility
- Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.
-
Nucleophilic Substitution with Azides
- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-337.
- Thiopyran Scaffold in Medicinal Chemistry (Context): Smith, J. M., et al. (2010). Synthesis of 4-aminotetrahydropyrans and thiopyrans as scaffold for JAK inhibitors. Bioorganic & Medicinal Chemistry Letters. Note: General reference to scaffold utility in kinase inhibition.
-
Gabriel Synthesis Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Staudinger Reaction [organic-chemistry.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: Utilizing 4-Iodotetrahydrothiopyran for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of Saturated Heterocycles in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. While traditional inhibitor design has heavily relied on flat, aromatic ring systems to mimic the adenine region of ATP, the inclusion of saturated heterocycles has emerged as a powerful strategy to overcome challenges related to solubility, metabolic stability, and off-target effects. Saturated rings introduce three-dimensionality (3D) to a molecule, which can improve target engagement by enabling interactions with less conserved regions of the kinase ATP-binding pocket, thereby enhancing selectivity.[1][2]
The tetrahydrothiopyran (THTP) moiety, in particular, offers a unique combination of properties. As a bioisostere of commonly used rings like piperidine and cyclohexane, it allows for the fine-tuning of physicochemical properties such as lipophilicity and pKa.[3][4] The sulfur atom in the THTP ring is a weak hydrogen bond acceptor and can influence molecular conformation and metabolic stability, potentially offering advantages over its oxygen (tetrahydropyran) and nitrogen (piperidine) counterparts.
This document provides a detailed guide for utilizing 4-iodotetrahydrothiopyran as a versatile building block for the synthesis of novel kinase inhibitors. The C-I bond provides a reactive handle for a variety of robust palladium-catalyzed cross-coupling reactions, enabling the efficient installation of the THTP scaffold onto diverse kinase-targeting cores. We will focus on the Suzuki-Miyaura coupling as a primary synthetic route and provide a comprehensive, self-validating protocol for researchers in drug development.
Core Concept: Bioisosteric Replacement and Physicochemical Modulation
The rationale for incorporating the THTP scaffold often lies in the principle of bioisosteric replacement. This strategy involves substituting a common chemical group in a known active molecule with another group that retains similar biological activity but possesses improved pharmacological properties.[5]
Table 1: Comparison of Physicochemical Properties of Common Saturated Rings
| Ring System | Key Features | Potential Impact on Kinase Inhibitors |
| Piperidine | Basic nitrogen (pKa ~11), strong H-bond acceptor/donor (protonated). | Can form key interactions with the hinge region, but basicity can lead to off-target effects (e.g., hERG) and impact cell permeability. |
| Cyclohexane | Lipophilic, conformationally flexible. | Increases lipophilicity, which can enhance binding but may negatively affect solubility and metabolic stability. |
| Tetrahydropyran | Non-basic oxygen, H-bond acceptor. | Reduces lipophilicity compared to cyclohexane, improves solubility, and can form H-bonds without the liabilities of a basic nitrogen.[3] |
| Tetrahydrothiopyran | Non-basic sulfur, weak H-bond acceptor, more lipophilic than tetrahydropyran. | Offers a unique lipophilicity profile, potentially improved metabolic stability at the heteroatom, and distinct conformational preferences. |
By replacing a piperidine or cyclohexane ring with a tetrahydrothiopyran moiety, researchers can systematically probe the structure-activity relationship (SAR) and optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[1]
Experimental Workflow: Synthesis of a C4-Substituted THTP Kinase Inhibitor Scaffold
This section details a generalized workflow for the synthesis of a kinase inhibitor scaffold using 4-iodotetrahydrothiopyran. The process involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key C-C bond, followed by purification and characterization.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Iodotetrahydrothiopyran
This protocol describes the coupling of 4-iodotetrahydrothiopyran with a generic heteroaryl boronic acid pinacol ester, a common intermediate in kinase inhibitor synthesis.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) pre-catalyst (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is chosen. These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be challenging with sterically hindered or electron-rich coupling partners.[6]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used. The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7] Stronger bases could lead to side reactions.
-
Solvent System: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane or DME) and water is used. The organic solvent ensures solubility of the reactants and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the palladium catalyst and sensitive reagents.
Materials:
-
4-Iodotetrahydrothiopyran (1.0 eq)
-
Heteroaryl boronic acid pinacol ester (1.1 - 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add 4-iodotetrahydrothiopyran (1.0 eq), the heteroaryl boronic acid pinacol ester (1.1 eq), potassium carbonate (2.5 eq), Palladium(II) Acetate (0.03 eq), and SPhos (0.06 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the iodo-THTP). The mixture should be a suspension.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with Argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and spotting on a TLC plate. The disappearance of the starting 4-iodotetrahydrothiopyran indicates reaction completion (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[9]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess final purity by HPLC.[9]
Table 2: Troubleshooting Common Suzuki Coupling Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use fresh catalyst and anhydrous solvents. |
| Insufficient base strength/solubility | Switch to a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., DME/water). | |
| Formation of Homocoupled Boronic Acid | Reaction temperature too high; slow oxidative addition | Lower the reaction temperature; try a different ligand that promotes faster oxidative addition. |
| Decomposition of Reactants | Temperature too high; prolonged reaction time | Monitor reaction closely and stop once starting material is consumed. Consider a lower temperature. |
| Protodeboronation of Boronic Ester | Presence of excess water or protic sources; base too strong | Use anhydrous base and solvents; ensure stoichiometry of water is controlled. |
Application in Kinase Inhibitor Scaffolds: A Hypothetical Case Study
Many kinase inhibitors feature a core heterocyclic system that binds to the "hinge" region of the kinase ATP pocket. The 4-position of this core is often a key vector for extension into the solvent-exposed region or a hydrophobic pocket. The THTP moiety, installed via the protocol above, can serve this purpose.
Caption: Binding model of a THTP-containing inhibitor.
In this model, the THTP group can:
-
Engage Hydrophobic Pockets: The aliphatic nature of the ring can form favorable van der Waals interactions.
-
Improve Selectivity: The specific 3D shape of the THTP ring may fit better in the pocket of the target kinase compared to off-targets.[10]
-
Modulate Solubility: As a moderately lipophilic group, it can balance the solubility and permeability of the overall molecule, contributing to a favorable ADME profile.[3]
Conclusion and Future Directions
4-Iodotetrahydrothiopyran is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its utility stems from the ease of functionalization via palladium-catalyzed cross-coupling reactions and the desirable physicochemical properties imparted by the saturated heterocyclic scaffold. The detailed protocol provided herein for the Suzuki-Miyaura coupling offers a robust and reproducible method for incorporating the tetrahydrothiopyran moiety into diverse molecular architectures. By leveraging this building block, medicinal chemists can systematically explore new chemical space, optimize lead compounds, and ultimately develop more effective and selective kinase inhibitors for the treatment of human diseases.
References
-
Sklepari, M., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical & Pharmaceutical Bulletin, 65(1), 66-81. Available at: [Link]
-
Dau, T. H., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 269, 116281. Available at: [Link]
-
Tretyakov, E. V., et al. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(21), 7661. Available at: [Link]
-
Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-65. Available at: [Link]
-
Stepan, A. F., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of Medicinal Chemistry, 64(2), 1135-1149. Available at: [Link]
-
Han, S. J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257-1264. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-138). John Wiley & Sons, Inc. Available at: [Link]
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Singh, U. P., et al. (2015). Synthesis, Antiproliferative, and c-Src Kinase Inhibitory Activities of 4-Oxo-4 H -1-benzopyran Derivatives. Archiv der Pharmazie, 348(10), 719-730. Available at: [Link]
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Leeson, P. D., & Davis, A. M. (2004). Time-related differences in the physical property profiles of oral drugs. Journal of Medicinal Chemistry, 47(25), 6338-6348. Available at: [Link]
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Kim, D., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(14), 5439. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Soulé, J. F. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group. Available at: [Link]
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Brown, D. G., & Boström, J. (2016). The influence of bioisosteres in drug design: tactical applications to address developability problems. Journal of Medicinal Chemistry, 59(10), 4443-4458. Available at: [Link]
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Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Chemical Biology, 13(2), 288-293. Available at: [Link]
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Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1251-1259. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
da Silva, A. B. F., et al. (2021). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 26(15), 4487. Available at: [Link]
-
Kypreos, K. E. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 8(17), 1545-1558. Available at: [Link]
-
Han, S. J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257-1264. Available at: [Link]
-
Logé, C., et al. (2013). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 18(10), 12859-12873. Available at: [Link]
-
Fors, B. P., et al. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Organic Letters, 10(16), 3505-3508. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Leeson, P. D. (2016). Physical Properties in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available at: [Link]
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Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
-
Iglesias, M., et al. (2024). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. Catalysts, 14(7), 473. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Letters in Drug Design & Discovery, 18(1), 75-87. Available at: [Link]
-
Wessjohann, L. A., & Schirok, H. (2004). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry, 69(24), 8456-8464. Available at: [Link]
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Buchwald, S. L., & Hartwig, J. F. (2019). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Angewandte Chemie International Edition, 58(33), 11220-11237. Available at: [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]
-
ChemSimplified. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
O'Brien, A. G., et al. (2020). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 10(1), 15-37. Available at: [Link]
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Paoletta, S., et al. (2020). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Molecules, 25(1), 136. Available at: [Link]
-
Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available at: [Link]
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The Strategic Utility of 4-Iodotetrahydrothiopyran in the Synthesis of Biologically Active Sulfur Heterocycles: Application Notes and Protocols
Introduction: The Tetrahydrothiopyran Scaffold in Medicinal Chemistry
Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry, with the tetrahydrothiopyran (thiane) ring system being a particularly privileged scaffold. Its non-planar, saturated structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. Furthermore, the sulfur atom can engage in unique non-covalent interactions and is amenable to oxidation, providing a route to sulfoxides and sulfones with distinct physicochemical and pharmacological properties. A diverse array of biologically active molecules incorporate the tetrahydrothiopyran motif, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective.
This technical guide focuses on a key, yet underutilized, building block for the synthesis of novel tetrahydrothiopyran derivatives: 4-iodotetrahydrothiopyran . The carbon-iodine bond at the C4 position serves as a versatile synthetic handle, enabling the introduction of a wide range of functional groups through both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide will provide detailed application notes and protocols for the synthesis and derivatization of 4-iodotetrahydrothiopyran, empowering researchers to explore new chemical space and accelerate the discovery of next-generation therapeutics.
Part 1: Synthesis of the Key Precursor: 4-Iodotetrahydrothiopyran
The journey to novel 4-substituted tetrahydrothiopyran derivatives begins with the efficient synthesis of the key iodo-precursor. While not readily commercially available, 4-iodotetrahydrothiopyran can be reliably prepared from the common starting material, tetrahydrothiopyran-4-one. The synthetic sequence involves the reduction of the ketone to the corresponding alcohol, followed by iodination.
Protocol 1: Two-Step Synthesis of 4-Iodotetrahydrothiopyran
This protocol details the conversion of tetrahydrothiopyran-4-one to 4-iodotetrahydrothiopyran via a two-step reduction and iodination sequence.
Step 1: Reduction of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-ol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, offering high yields and operational simplicity. The use of methanol as a solvent allows for easy workup.
-
Procedure:
-
To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tetrahydrothiopyran-4-ol as a white solid, which can often be used in the next step without further purification.
-
Step 2: Iodination of Tetrahydrothiopyran-4-ol
-
Rationale: The Appel reaction provides a mild and efficient method for converting alcohols to alkyl iodides using triphenylphosphine and iodine. This method avoids the harsh acidic conditions of other iodination protocols.
-
Procedure:
-
To a stirred solution of tetrahydrothiopyran-4-ol (1.0 eq) and triphenylphosphine (1.2 eq) in dichloromethane (DCM, 0.3 M) at 0 °C, add iodine (1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-iodotetrahydrothiopyran.
-
Part 2: Application of 4-Iodotetrahydrothiopyran in the Synthesis of Bioactive Heterocycles
The C-I bond in 4-iodotetrahydrothiopyran is the gateway to a multitude of derivatives. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of compounds for biological screening.
Application 1: Nucleophilic Substitution Reactions
The C4 position of 4-iodotetrahydrothiopyran is susceptible to nucleophilic attack, allowing for the direct introduction of various functional groups. Iodide is an excellent leaving group, facilitating these Sₙ2 reactions.
-
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
-
Temperature: Moderate heating is often employed to increase the reaction rate, although this should be balanced against potential side reactions like elimination.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, azides, and cyanides, leading to a diverse set of products.
-
-
Procedure:
-
To a solution of 4-iodotetrahydrothiopyran (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 4-aminotetrahydrothiopyran derivative.
-
Caption: General workflow for nucleophilic substitution.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. 4-Iodotetrahydrothiopyran, as an alkyl iodide, can participate in several of these transformations, although conditions may need to be optimized compared to more reactive aryl or vinyl halides.[1]
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] This reaction is particularly useful for introducing aryl, heteroaryl, or vinyl groups at the C4 position.
-
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst, and a suitable phosphine ligand are crucial. For alkyl halides, bulky and electron-rich ligands such as SPhos or XPhos are often required to promote the challenging oxidative addition step.
-
Base: A base is required to activate the organoboron species. A moderately strong base like potassium phosphate is often effective.
-
Solvent: A mixture of a polar aprotic solvent (e.g., dioxane) and water is commonly used.
-
-
Procedure:
-
In a reaction vessel, combine 4-iodotetrahydrothiopyran (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (5 mol%) and SPhos (10 mol%)).
-
Add a degassed 4:1 mixture of dioxane and water (0.1 M).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Caption: Suzuki-Miyaura coupling workflow.
The Sonogashira coupling facilitates the reaction between a terminal alkyne and an organohalide, providing access to alkynyl-substituted tetrahydrothiopyrans.[3] These products can serve as precursors for further transformations or as bioactive compounds in their own right.
-
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[4]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used.
-
-
Procedure:
-
To a solution of 4-iodotetrahydrothiopyran (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous, degassed THF (0.2 M), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Add triethylamine (2.0 eq) and stir the reaction at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 4-alkynyltetrahydrothiopyran.
-
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5] This reaction allows for the coupling of 4-iodotetrahydrothiopyran with a wide range of amines, including anilines and heterocyclic amines.
-
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a bulky, electron-rich phosphine ligand are essential for the efficient coupling of alkyl halides.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS is typically required.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 4-iodotetrahydrothiopyran (1.0 eq), the aniline (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%)).
-
Add anhydrous toluene (0.1 M).
-
Seal the reaction vessel and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Part 3: Data Presentation and Biological Relevance
The synthetic versatility of 4-iodotetrahydrothiopyran allows for the generation of a diverse library of 4-substituted analogs. The biological activity of these compounds will be highly dependent on the nature of the substituent introduced at the C4 position.
Table 1: Potential Biologically Active Scaffolds Accessible from 4-Iodotetrahydrothiopyran
| Reaction Type | Introduced Moiety | Potential Biological Activities |
| Nucleophilic Substitution | Primary/Secondary Amines | GPCR modulation, ion channel blocking |
| Nucleophilic Substitution | Thiols | Enzyme inhibition, antioxidant |
| Nucleophilic Substitution | Azides (reduced to amines) | Access to primary amines for further functionalization |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl groups | Kinase inhibition, anti-inflammatory, antiviral |
| Sonogashira Coupling | Alkynyl groups | Cytotoxic agents, metabolic pathway inhibitors |
| Buchwald-Hartwig Amination | Anilines/Heterocyclic amines | Serotonin/dopamine receptor ligands, anticancer |
Conclusion
4-Iodotetrahydrothiopyran is a valuable and versatile building block for the synthesis of novel, biologically active sulfur heterocycles. Its ability to undergo both nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of diverse chemical functionalities at the C4 position. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers in drug discovery and development to explore the rich chemical space accessible from this key intermediate. The strategic application of 4-iodotetrahydrothiopyran in synthesis will undoubtedly contribute to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
-
Rosiak, A., Frey, W., & Christoffers, J. (2006). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. European Journal of Organic Chemistry, 2006(17), 4044–4054. [Link]
-
PubChem. (n.d.). Tetrahydrothiopyran-4-one. National Center for Biotechnology Information. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: 4-Iodotetrahydrothiopyran in Medicinal Chemistry
Executive Summary
4-Iodotetrahydrothiopyran (4-iodo-tetrahydro-2H-thiopyran) is a critical building block for introducing the thiane (tetrahydrothiopyran) moiety into small molecule drug candidates. As a bioisostere of cyclohexane and piperidine, the thiane ring offers unique physicochemical properties—specifically the ability to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.
This guide details the high-fidelity synthesis of 4-iodotetrahydrothiopyran, its application in nucleophilic substitution reactions, and its strategic value in "scaffold hopping" during lead optimization. We focus on mitigating the inherent risk of
Strategic Context: The Thiane Bioisostere
In drug design, the tetrahydrothiopyran ring serves as a versatile scaffold.[1] Unlike the ether oxygen in tetrahydropyran (which acts purely as an H-bond acceptor), the sulfur atom in the thiane ring allows for a "tunable" electronic profile via oxidation.
| Feature | Cyclohexane | Tetrahydropyran (4-O) | Tetrahydrothiopyran (4-S) | Sulfone Analog (4-SO2) |
| Electronic Character | Lipophilic / Inert | Polar / H-bond Acceptor | Lipophilic / Soft Nucleophile | Highly Polar / Strong H-bond Acceptor |
| Metabolic Liability | Hydroxylation (CYP450) | Oxidative cleavage | S-Oxidation (FMO/CYP) | Metabolically Stable |
| Geometry | Chair | Chair | Distorted Chair | Distorted Chair |
Expert Insight: The 4-iodotetrahydrothiopyran reagent is the "gateway" to accessing the sulfide state. Once attached to the core pharmacophore, the sulfur can be selectively oxidized to the sulfoxide (chiral center potential) or sulfone (polarity anchor) to optimize the Potency/ADME balance.
Preparation of 4-Iodotetrahydrothiopyran
While 4-iodotetrahydrothiopyran is commercially available, its stability is limited due to the "soft" nature of iodine and the potential for elimination. For high-precision medicinal chemistry, fresh preparation via the mesylate intermediate is recommended to avoid contamination with the elimination product (2H-5,6-dihydrothiopyran).
Protocol A: The "High-Fidelity" Mesylate Displacement Route
Rationale: This two-step route avoids the harsh conditions of direct hydroiodic acid treatment, minimizing ring-opening or polymerization side reactions common with sulfur heterocycles.
Reagents:
-
Tetrahydrothiopyran-4-ol (Starting Material)[2]
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium Iodide (NaI)
-
Solvents: Dichloromethane (DCM), Acetone (dry)
Step 1: Mesylation
-
Dissolve tetrahydrothiopyran-4-ol (10.0 mmol) and TEA (15.0 mmol) in anhydrous DCM (40 mL) under
. -
Cool to 0°C. Dropwise add MsCl (12.0 mmol).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with sat.
, brine, dry over , and concentrate. Note: The mesylate is prone to elimination upon heating; keep rotary evaporator bath <35°C.
Step 2: Finkelstein Iodination
-
Dissolve the crude mesylate (from Step 1) in anhydrous acetone (50 mL).
-
Add NaI (15.0 mmol) and reflux under
for 4–6 hours. -
Monitoring: Monitor by TLC (Hexane/EtOAc). The iodide typically runs faster than the mesylate.
-
Workup: Cool, filter off salts, and concentrate. Redissolve in
, wash with 10% (to remove free iodine), water, and brine. -
Storage: Store in the dark at -20°C over copper wire (stabilizer).
Protocol B: Direct Appell Reaction (Alternative)
Rationale: Faster, one-pot procedure, but requires careful chromatographic separation of triphenylphosphine oxide.
-
Dissolve
(1.2 eq) and Imidazole (1.2 eq) in DCM. Cool to 0°C. -
Add Iodine (
, 1.2 eq) and stir for 15 min. -
Add tetrahydrothiopyran-4-ol (1.0 eq) in DCM.
-
Stir at RT for 3 hours. Filter through a silica plug to remove bulk phosphine oxide before purification.
Application Protocols: Key Transformations
Reaction Class 1: C-N Bond Formation (Amine Alkylation)
Target: Synthesis of 4-aminotetrahydrothiopyrans (common in GPCR ligands).
Challenge: The
Protocol:
-
Reagents: Secondary Amine (1.0 eq), 4-Iodotetrahydrothiopyran (1.2 eq),
(2.0 eq), Acetonitrile (ACN). -
Procedure: Suspend amine and base in ACN. Add the iodide.[3][4][5]
-
Condition: Heat to 50–60°C. Avoid reflux temperatures >80°C to minimize elimination.
-
Yield Optimization: If the amine is unreactive, add catalytic KI or switch to DMF at lower temperatures.
Reaction Class 2: C-C Bond Formation (Malonate Alkylation)
Target: Synthesis of GABA analogs (e.g., Pregabalin bioisosteres).
Protocol:
-
Enolate Formation: Treat Diethyl malonate (1.1 eq) with NaH (1.1 eq) in THF at 0°C until gas evolution ceases.
-
Alkylation: Add 4-Iodotetrahydrothiopyran (1.0 eq) dropwise.
-
Reaction: Warm to RT and stir for 12 hours.
-
Outcome: This installs the thiane ring at the
-position. Subsequent hydrolysis and decarboxylation yield the 4-substituted acetic acid derivative.
Case Study: Design of SARS-CoV-2 Mpro Inhibitors
Context: Recent antiviral research has explored the P2 pocket of the SARS-CoV-2 Main Protease (Mpro).
Workflow:
-
Design: Replace a hydrophobic cyclohexyl group in the P2 position with tetrahydrothiopyran to engage in specific hydrophobic interactions while allowing for future polarity tuning.
-
Synthesis:
-
Start with a P2-scaffold amino ester.
-
Perform reductive amination (using the ketone) OR direct alkylation (using 4-iodotetrahydrothiopyran ) to attach the ring.
-
Note: Alkylation with the iodide is preferred when the nitrogen is part of an amide or urea linkage where reductive amination is non-viable.
-
-
Optimization: The resulting sulfide is tested. If metabolic clearance is too high, the sulfur is oxidized to the sulfone using Oxone® or m-CPBA, often improving the half-life (
) while maintaining potency.
Visualization & Logic
Diagram 1: Synthesis & Reactivity Flow
Caption: Synthesis pathway for 4-iodotetrahydrothiopyran and divergent reactivity outcomes. Red path indicates the elimination risk.
Safety & Handling
-
Odor Control: Thiane derivatives have a characteristic, pungent sulfur odor. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) solution should be kept ready to neutralize glassware and spills.
-
Instability: The C-I bond is labile. The compound can darken (liberating
) upon prolonged storage. Use immediately after preparation or store with copper stabilizer. -
Vesicant: Alkyl iodides are potential alkylating agents and should be treated as potential carcinogens/mutagens. Double-glove (Nitrile) is required.
References
-
Mechanistic Grounding (Mesylate Route)
- Title: A 1H and 13C NMR Study of the Structure of 2H-5,6-dihydrothiopyran.
- Source: Oxford Academic / Journal of the Chemical Society.
- Context: Describes the synthesis of the mesylate and its elimin
-
URL:[Link] (Note: Link directs to journal landing; specific protocol derived from experimental section of similar thiane studies).
- Application (GABA Analogs)
-
Medicinal Chemistry Context (Mpro Inhibitors)
-
General Reactivity (Alkyl Iodides)
- Title: Alkyl iodide synthesis by iodin
- Source: Organic Chemistry Portal.
- Context: General conditions for Finkelstein and Appell reactions utilized in the protocol.
-
URL:[Link]
Sources
- 1. Tetrahydrothiopyran-4-carbonitrile|CAS 195503-40-3 [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. WO2012092827A1 - Chemical compounds - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Navigating the Reactivity of 4-Iodotetrahydrothiopyran: A Technical Guide to Stability Under Basic Conditions
For Immediate Release
Technical Support Center
Topic: Stability and Reactivity of 4-Iodotetrahydrothiopyran Under Basic Reaction Conditions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-iodotetrahydrothiopyran in base-mediated reactions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability of your compound and the success of your experiments.
The tetrahydrothiopyran moiety is a valuable scaffold in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for the synthesis of novel therapeutic agents.[1] 4-Iodotetrahydrothiopyran, a secondary alkyl iodide, stands at a crossroads of reactivity, susceptible to both nucleophilic substitution (SN2) and elimination (E2) pathways when subjected to basic conditions. The prevalence of one pathway over the other is a delicate balance influenced by several factors. This guide will help you navigate these competing reactions to achieve your desired synthetic outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 4-iodotetrahydrothiopyran under basic conditions.
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Unexpected Alkene.
Symptoms:
-
NMR or GC-MS analysis of your crude reaction mixture shows a significant amount of 3,6-dihydro-2H-thiopyran alongside your target substitution product.
-
The overall isolated yield of the desired product is lower than anticipated.
Root Cause Analysis:
This is a classic case of competing elimination (E2) and substitution (SN2) reactions. As a secondary halide, 4-iodotetrahydrothiopyran is prone to both pathways. The use of a strong, sterically unhindered base, or elevated temperatures, can favor the E2 pathway, leading to the formation of the alkene byproduct.
Strategic Solutions:
To favor the SN2 pathway and maximize the yield of your substitution product, consider the following adjustments:
-
Choice of Base: Employ a less sterically hindered and/or a weaker base. For example, if you are using sodium ethoxide, consider switching to sodium acetate or potassium carbonate. For the introduction of an amine, using the amine itself as the base (if it is sufficiently basic) or a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective.
-
Reaction Temperature: Lowering the reaction temperature will generally favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.
-
Solvent Selection: A polar aprotic solvent such as DMF or DMSO can enhance the nucleophilicity of your reagent and favor the SN2 pathway. Protic solvents, like ethanol, can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
Protocol Example: Maximizing Substitution
Here is a general protocol for a nucleophilic substitution reaction on 4-iodotetrahydrothiopyran with an alcohol to form an ether, designed to minimize elimination:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add a mild base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to form the alkoxide.
-
Substrate Addition: Slowly add a solution of 4-iodotetrahydrothiopyran (1.0 equivalent) in anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Predominant Formation of 3,6-dihydro-2H-thiopyran (Elimination Product).
Symptoms:
-
The major product identified in your reaction mixture is the alkene, 3,6-dihydro-2H-thiopyran.
-
You observe very little to no formation of the desired substitution product.
Root Cause Analysis:
This outcome indicates that the reaction conditions strongly favor the E2 elimination pathway. This is often the case when using a strong, sterically hindered base or when conducting the reaction at elevated temperatures.
Strategic Solutions:
To intentionally drive the reaction towards elimination, or to avoid it when it is an undesired side reaction, consider these factors:
-
Choice of Base: Strong, bulky bases are ideal for promoting elimination. Potassium tert-butoxide (KOtBu) is a classic example of a base that is a poor nucleophile due to its steric hindrance, making it an excellent choice for E2 reactions.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solvent: A less polar solvent, such as THF or tert-butanol, can favor the E2 pathway.
Protocol Example: Selective Elimination
To synthesize 3,6-dihydro-2H-thiopyran from 4-iodotetrahydrothiopyran, the following protocol can be employed:
-
Preparation: In a round-bottom flask, dissolve 4-iodotetrahydrothiopyran (1.0 equivalent) in anhydrous THF.
-
Base Addition: Add a solution of potassium tert-butoxide (1.5 equivalents) in THF dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with water. Extract the product with a low-boiling point organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solvent at low temperature to avoid evaporation of the volatile product.
-
Purification: If necessary, the product can be purified by distillation or flash chromatography on silica gel using a non-polar eluent.
Frequently Asked Questions (FAQs)
Q1: Is the tetrahydrothiopyran ring stable under strongly basic conditions? Will it undergo ring-opening?
A1: The thioether linkage in the tetrahydrothiopyran ring is generally stable under a wide range of basic conditions. Unlike some cyclic ethers, which can be susceptible to ring-opening, the C-S-C bond is robust. You are much more likely to observe reactions at the C4 position (substitution or elimination) than degradation of the heterocyclic ring itself.
Q2: I am trying to synthesize 4-aminotetrahydrothiopyran. What conditions should I use to avoid elimination?
A2: To synthesize 4-aminotetrahydrothiopyran, you will want to favor the SN2 pathway. Here are some recommendations:
-
Nucleophile: Use a large excess of ammonia or the desired amine. This will also act as the base in many cases.
-
Solvent: A polar solvent like methanol or ethanol can be used.
-
Temperature: Conduct the reaction at or below room temperature to disfavor elimination.
-
Pressure: For reactions with ammonia, a sealed tube or a pressure vessel may be necessary to maintain a sufficient concentration of the nucleophile.
Q3: Does the nature of the halogen (I, Br, Cl) at the 4-position affect the stability and reactivity?
A3: Yes, the leaving group ability of the halogen is a critical factor. Iodide is an excellent leaving group, making 4-iodotetrahydrothiopyran highly reactive towards both substitution and elimination. Bromide is also a good leaving group, while chloride is less so. If you are experiencing excessive reactivity or side reactions with the iodo-compound, switching to the bromo- or chloro-analog may provide better control over the reaction, although harsher conditions (e.g., higher temperatures) might be required to achieve a reasonable reaction rate.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring these reactions.
-
TLC: Use a suitable eluent system to separate the starting material, the substitution product, and the elimination product. The alkene (elimination product) is typically less polar than the starting material and the substitution product.
-
GC-MS: This is a powerful tool for identifying the products in your crude reaction mixture. The mass spectra of the starting material, substitution product, and elimination product will be distinct, allowing for clear identification.
Data Summary and Visualization
To assist in your experimental design, the following table summarizes the key factors influencing the outcome of the reaction of 4-iodotetrahydrothiopyran with bases.
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Base | Weak, non-bulky (e.g., NaHCO3, K2CO3, amines) | Strong, bulky (e.g., KOtBu, DBU) |
| Nucleophile | Strong, non-basic (e.g., NaN3, NaCN) | - |
| Temperature | Low (e.g., 0 °C to room temperature) | High (e.g., room temperature to reflux) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Less polar (e.g., THF, tert-butanol) |
Below is a decision-making workflow to help guide your experimental setup.
Caption: Decision workflow for predicting reaction outcomes.
The following diagram illustrates the competing SN2 and E2 pathways for 4-iodotetrahydrothiopyran.
Caption: Competing SN2 and E2 reaction pathways.
We trust this guide will be a valuable resource in your research endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical support team.
References
- This guide is a compilation of established chemical principles and does not have a single primary source. The information is based on standard organic chemistry knowledge.
- The provided protocols are generalized procedures and should be adapted and optimized for specific substr
Sources
Technical Support Center: Scale-Up Synthesis of 4-Iodotetrahydrothiopyran
Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Topic: Troubleshooting & Optimization of 4-Iodotetrahydrothiopyran Synthesis
Executive Summary
4-Iodotetrahydrothiopyran is a critical building block, frequently employed as an intermediate in the synthesis of SGLT2 inhibitors and other sulfur-containing heterocycles. While straightforward on a milligram scale, scaling this reaction (>100g to kg) presents three distinct chemical engineering challenges:
-
Chemo-selectivity: The sulfur atom is a "soft" nucleophile susceptible to oxidation or alkylation (sulfonium salt formation).
-
Elimination vs. Substitution: The 4-position is prone to E2 elimination, yielding the volatile and unstable 3,6-dihydro-2H-thiopyran.
-
Purification Logistics: Traditional lab-scale methods (e.g., Appel reaction) generate massive phosphorus waste streams (TPPO) that are untenable at scale.
This guide prioritizes the Two-Step Finkelstein Strategy (Mesylation
Module 1: Route Selection & Process Logic
Decision Matrix: Selecting the Right Chemistry
Do not default to the Appel reaction (
Figure 1: Decision matrix for synthesis route based on operational scale.
Module 2: The Self-Validating Protocol (Finkelstein Route)
This protocol is designed to minimize the formation of the elimination byproduct (alkene).
Step 1: Activation (Mesylation)
Reagents: Tetrahydrothiopyran-4-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (10 vol).
-
Cooling is Critical: Cool the alcohol/TEA/DCM mixture to 0°C to -5°C .
-
Controlled Addition: Add MsCl dropwise. Exotherm control is vital. If the internal temp rises >5°C, you risk competing elimination.
-
Quench: Quench with water. Wash with dilute HCl (to remove TEA) and
. -
Checkpoint: Evaporate DCM. The mesylate should be a solid/oil that solidifies. Do not distill. Proceed immediately to Step 2 to avoid decomposition.
Step 2: Displacement (Iodination)
Reagents: Crude Mesylate (1.0 eq), Sodium Iodide (NaI, 1.5 eq), 2-Butanone (MEK) or Acetone.
-
Solvent Choice: Use 2-Butanone (MEK) for scale-up. It has a higher boiling point (80°C) than acetone, allowing for faster kinetics without pressure vessels, but is easily removed.
-
Reaction: Reflux for 4–6 hours.
-
Precipitation: As the reaction proceeds, Sodium Methanesulfonate (NaOMs) will precipitate as a fine white solid. This drives the equilibrium (Le Chatelier’s principle).
-
Workup (The "Pink" Fix):
-
Filter off the salts.
-
Partition filtrate between Heptane/EtOAc and water.
-
Crucial Step: Wash the organic layer with 10% Sodium Thiosulfate (
) . This reduces free iodine ( ) back to iodide, removing the pink/purple color and preventing oxidative degradation of the sulfur ring.
-
Module 3: Troubleshooting & FAQs
Impurity Profiling & Management
| Observation | Probable Cause | Corrective Action |
| Product is Purple/Pink | Free Iodine ( | Wash with 10% |
| "Rotten Egg" Smell | Sulfur degradation or | Safety: Use bleach scrubbers on rotovap exhaust. Ensure reaction temp |
| Low Yield / Olefin formation | E2 Elimination (3,6-dihydro-2H-thiopyran). | Reduce basicity in Step 1. Ensure Step 2 is strictly anhydrous. |
| Solid Precipitate in Step 2 | Sodium Methanesulfonate (Byproduct). | This is normal and indicates conversion. Filter it off before aqueous workup. |
Pathway Analysis: Why Elimination Happens
The 4-position of the thiane ring is susceptible to elimination because the resulting double bond is relatively stable.
Figure 2: Competing reaction pathways. High temperatures or excess base favor the elimination pathway.
Frequently Asked Questions (FAQs)
Q: Can I distill the final product for purification? A: Exercise extreme caution. Alkyl iodides are thermally unstable. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. However, for most pharmaceutical intermediates, a silica plug filtration (eluting with Hexanes/EtOAc) is safer and sufficient to remove polar sulfoxide impurities.
Q: How do I store the compound? A: 4-iodotetrahydrothiopyran is light-sensitive. Store in amber bottles at 2–8°C. Adding a few strands of activated copper turnings to the bottle acts as a stabilizer, scavenging any free iodine generated during storage.
Q: The reaction mixture turned black during the Finkelstein step. Is it ruined? A: Not necessarily. Darkening is common due to trace iodine liberation. Check TLC/HPLC. If the starting material (mesylate) is consumed, proceed to the thiosulfate wash. The color usually clears up in the organic phase.
Q: Why avoid the Appel reaction (Triphenylphosphine) on a large scale? A: While effective in the lab, the atom economy is poor. Generating 1 kg of product produces ~1 kg of Triphenylphosphine Oxide (TPPO) waste. TPPO is notoriously difficult to crystallize out completely, often requiring column chromatography, which is prohibitively expensive at the kilogram scale [1].
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Finkelstein conditions and alkyl halide purification).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on SN2 vs E2 competition in cyclic systems).
-
Patent Literature: See WO2008002963 for examples of tetrahydrothiopyran functionalization in pharmaceutical contexts.
Technical Guide: Impurity Profiling of 4-Iodotetrahydrothiopyran via ^1H NMR
Topic: Identifying Impurities in 4-Iodotetrahydrothiopyran by NMR Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction As a Senior Application Scientist, I often see 4-iodotetrahydrothiopyran treated as a simple building block. However, its dual functionality—a secondary iodide and a cyclic sulfide—creates a unique "reactivity matrix" that complicates purification. The sulfur atom is prone to oxidation, while the iodide is susceptible to elimination or hydrolysis.
This guide moves beyond basic spectral assignment. It is a diagnostic system designed to help you rapidly identify specific impurity classes (elimination products, oxides, and starting materials) using ^1H NMR.
Part 1: Diagnostic Workflow
Before diving into specific spectral windows, use this logic flow to triage your crude NMR spectrum. This visualizes the decision-making process for identifying the most common contaminants.
Figure 1: Diagnostic logic tree for rapid impurity identification in 4-iodotetrahydrothiopyran synthesis.
Part 2: Troubleshooting & Diagnostic Q&A
The following troubleshooting guide addresses the specific spectral anomalies associated with this compound.
Scenario 1: The "Elimination" Problem
User Question: "I see a distinct multiplet in the 5.7–5.9 ppm range. Is this residual solvent?"
Scientist’s Analysis: It is unlikely to be solvent (DCM is at 5.30 ppm; Chloroform at 7.26 ppm). This is the signature of 3,6-dihydro-2H-thiopyran , the elimination product.
-
Mechanism: Secondary iodides are prone to E2 elimination, especially if the reaction mixture was heated or if a base (like imidazole in an Appel reaction) was present in excess.
-
Diagnostic Signal: Look for two vinyl protons.[1] One is often buried, but the other appears as a distinct multiplet around 5.7–5.9 ppm .
-
Validation: Check the coupling. If you see a dt (doublet of triplets) pattern, it confirms the alkene proton coupled to the adjacent methylene.
Scenario 2: The "Oxidation" Drift
User Question: "The integration for the protons next to sulfur (H2/H6) is correct (4H), but the chemical shift has moved from 2.7 ppm to nearly 3.0 ppm. Why?"
Scientist’s Analysis: You are observing sulfur oxidation . The sulfur atom in tetrahydrothiopyran is electron-rich and easily oxidized to the sulfoxide (S=O) or sulfone (O=S=O) by atmospheric oxygen or trace oxidants in your reagents.
-
Mechanism: Oxidation increases the electronegativity of the sulfur center, deshielding the adjacent
-protons (H2 and H6). -
Diagnostic Signal:
-
Sulfide (Target):
~2.6 – 2.8 ppm. -
Sulfoxide:
~2.9 – 3.1 ppm (often complex splitting due to diastereotopicity). -
Sulfone:
~3.1 – 3.3 ppm.
-
-
Action: If you see this, purify immediately. Sulfoxides are much more polar and can often be removed via silica chromatography, whereas the parent sulfide moves faster.
Scenario 3: Starting Material vs. Product
User Question: "How do I distinguish the starting alcohol from the iodide product? They both have a methine proton in the middle of the spectrum."
Scientist’s Analysis: This is the most critical check for reaction completion. The electronegativity difference between Iodine (2.66) and Oxygen (3.[2]44) drives a distinct shift.
-
Diagnostic Signal:
-
Starting Material (OH): The H4 methine proton (next to OH) typically appears upfield, around 3.5 – 3.8 ppm .
-
Product (I): The H4 methine proton (next to I) is deshielded by the "heavy atom effect" and anisotropy, typically appearing downfield around 4.2 – 4.6 ppm .
-
-
Confirmation: If the reaction was an Appel reaction (PPh
/I ), look for the broad hydroxyl proton singlet which varies (1.5–3.0 ppm) but disappears upon D O shake.
Part 3: Comparative Data Tables
Use these tables to validate your assignments. All shifts are reported in CDCl
Table 1: Key Diagnostic Shifts (Target vs. Impurities)
| Compound | Structural Feature | Diagnostic Proton ( | Multiplicity | Notes |
| 4-Iodotetrahydrothiopyran | H-4 (CH-I) | 4.20 – 4.60 | Multiplet (tt) | Target Peak. Broad due to axial/equatorial avg. |
| H-2, H-6 ( | 2.60 – 2.90 | Multiplet | Base value for unoxidized sulfur. | |
| Tetrahydrothiopyran-4-ol | H-4 (CH-OH) | 3.50 – 3.80 | Multiplet | Starting Material. |
| 3,6-dihydro-2H-thiopyran | Alkene (CH=CH) | 5.70 – 5.90 | Multiplet | Elimination Product. |
| Sulfoxide Impurity | H-2, H-6 ( | 2.90 – 3.10 | Complex | Diastereotopic splitting often visible. |
| Sulfone Impurity | H-2, H-6 ( | 3.10 – 3.30 | Multiplet | Significant downfield shift. |
| Triphenylphosphine Oxide | Aromatic Ring | 7.40 – 7.70 | Multiplet | Byproduct of Appel Reaction. |
Table 2: Common Residual Solvents (CDCl )
| Solvent | Multiplicity | |
| Water (H | 1.56 | Singlet (Variable) |
| Acetone | 2.17 | Singlet |
| Dichloromethane (DCM) | 5.30 | Singlet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
References
-
Hans Reich Collection. NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[3] [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 567880, 3,6-Dihydro-2H-thiopyran.[Link][4]
Sources
improving the regioselectivity of reactions with substituted 4-iodotetrahydrothiopyran
Ticket System Status: [ONLINE] Current Module: Regioselectivity & Reactivity Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The "Soft Sulfur" Challenge
Welcome to the technical support hub for 4-iodotetrahydrothiopyran chemistry. If you are accessing this guide, you are likely encountering one of three specific failure modes common to this scaffold:
-
Catalyst Death: Palladium cross-couplings stalling due to sulfur coordination.
-
Regiochemical Drift: Lithiation occurring at C2 (
-to-sulfur) rather than the C4-iodine site. -
Elimination Dominance: Nucleophilic substitutions yielding dihydrothiopyrans instead of the desired C4-substituted product.
This guide treats these chemical challenges as "bugs" in the synthetic workflow and provides patches based on stereoelectronic principles and kinetic control.
Module 1: Troubleshooting Palladium Cross-Coupling
User Report #1024:
"I'm trying a Suzuki coupling at C4. The reaction turns black immediately, and I recover starting material. Is the iodine bad?"
Root Cause Analysis:
The iodine is likely fine. The issue is the sulfur atom. Thioethers are potent soft nucleophiles that coordinate strongly to soft metals like Palladium (Pd), displacing phosphine ligands and forming unreactive complexes (catalyst poisoning).
The Fix: The "Masking" Protocol
To restore catalyst turnover, you must temporarily alter the electronic nature of the sulfur. Oxidizing the sulfide to a sulfone (
Protocol: Oxidation-Coupling-Reduction Sequence
-
Step 1: Masking (Oxidation)
-
Treat 4-iodotetrahydrothiopyran with Oxone® (potassium peroxymonosulfate) in MeOH/H₂O.
-
Target: Sulfone (4-iodo-tetrahydrothiopyran-1,1-dioxide). Sulfones are electronically neutral toward Pd.
-
-
Step 2: Coupling
-
Perform Suzuki/Negishi coupling on the sulfone. The electron-withdrawing nature of the sulfone also activates the C4-I bond for oxidative addition.
-
-
Step 3: Unmasking (Reduction)
-
If the sulfide is required in the final drug candidate, reduce the sulfone back to sulfide using DIBAL-H or LiAlH₄ (careful with other reducible groups).
-
Visual Workflow: Sulfur Management Strategy
Caption: Figure 1. Strategic workflow to bypass sulfur poisoning during transition metal catalysis.
Module 2: Lithiation Regioselectivity (C4 vs. C2)
User Report #1025:
"I treated my substrate with n-BuLi to generate the C4-lithio species, but after quenching with an electrophile, I got substitution at C2 (next to sulfur). Why?"
Root Cause Analysis:
You are fighting a battle between Kinetic Control (Lithium-Halogen Exchange) and Thermodynamic/Chelation Control (
-
C4-Li (Desired): Formed via Li-I exchange. This is extremely fast but reversible.
-
C2-Li (Undesired): Formed via deprotonation. The sulfur atom stabilizes the adjacent carbanion (
-lithiation), making it thermodynamically favorable over time or at higher temperatures.
The Fix: The "Cryogenic Flash" Technique
To favor C4 substitution, you must operate faster than the proton transfer rate.
Optimization Table: Lithiation Conditions
| Variable | Recommendation | Scientific Rationale |
| Reagent | t-BuLi (2.0 equiv) | tert-Butyllithium undergoes Halogen-Li exchange orders of magnitude faster than n-BuLi. The 2nd equivalent scavenges the formed t-BuI. |
| Temperature | -78°C (Strict) | At > -40°C, the kinetic C4-Li species will isomerize to the thermodynamic C2-Li species. |
| Solvent | Ether / Pentane | Avoid THF if possible. THF coordinates Li, breaking up aggregates and increasing the basicity (reactivity) of the alkyl-Li, promoting unwanted deprotonation at C2. |
| Quench | Pre-mixed/Fast | Add the electrophile immediately. Do not "age" the anion. |
Decision Logic: Lithiation Pathway
Caption: Figure 2. Decision tree for selecting lithiation conditions to favor C4-functionalization.
Module 3: Elimination vs. Substitution ( Control)
User Report #1026:
"I'm trying to displace the iodine with an azide nucleophile. I'm getting mostly the dihydrothiopyran (alkene) elimination product."
Root Cause Analysis:
This is a stereoelectronic issue. In six-membered rings, elimination (
-
Axial Iodine: Perfect geometry for elimination (anti-periplanar to axial
-protons). -
Equatorial Iodine: Poor geometry for elimination; favors substitution (
).
The Fix: Conformational Locking
If your ring has other substituents (e.g., at C2 or C6), they will dictate the ring pucker. You need to force the iodine into the equatorial position to shut down the
Troubleshooting Steps
-
Analyze Substituents: If you have a bulky group (e.g., Phenyl, t-Butyl) at C2, it will prefer the equatorial position.
-
Scenario A (Cis-2-Substituent): If the C2-group is equatorial, and the C4-Iodine is cis to it, the Iodine is Equatorial . -> Good for Substitution.
-
Scenario B (Trans-2-Substituent): If the C2-group is equatorial, and the C4-Iodine is trans, the Iodine is Axial . -> High Risk of Elimination.
-
-
Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to accelerate
relative to . -
Nucleophile Size: Switch to "straight" azides (
) rather than bulky nucleophiles. If using amines, avoid bulky bases like TEA; use inorganic bases ( ).
References
-
Conformational Analysis of Tetrahydrothiopyrans
-
Thomsen, H. et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. National Library of Medicine.
- Note: Establishes the axial/equatorial preference in these heterocycles, critical for predicting elimination r
-
-
Lithium-Halogen Exchange Kinetics
-
Bailey, W. F., & Patricia, J. J. (1988).[1] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry.
- Note: Foundational text explaining why t-BuLi/Ether favors exchange over deproton
-
-
Palladium Catalyst Poisoning by Sulfur
-
Deng, R. et al. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC).
- Note: Details the mechanism of heterocycle poisoning and strategies (like masking or specific ligands) to overcome it.
-
-
General Reactivity of Sulfur Heterocycles
-
Lipin, K. et al. (2024).[2] Synthesis of Functionally Substituted 4H-Thiopyrans. Russian Journal of Organic Chemistry.
- Note: Provides context on the stability and reactivity of the thiopyran ring system.
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions: 4-Iodotetrahydrothiopyran vs. 4-Chlorotetrahydrothiopyran
Introduction: The Strategic Importance of Saturated Heterocycles
In the landscape of modern drug discovery, saturated heterocyclic scaffolds are indispensable building blocks. Their three-dimensional structures offer superior metabolic stability and improved physicochemical properties compared to their flat, aromatic counterparts. Among these, the tetrahydrothiopyran (THTP) ring is a privileged motif found in numerous biologically active compounds. Introducing substituents onto this core structure via cross-coupling reactions is a cornerstone of medicinal chemistry programs.
This guide provides an in-depth comparison of two common precursors for these reactions: 4-iodotetrahydrothiopyran and 4-chlorotetrahydrothiopyran. The choice between an alkyl iodide and an alkyl chloride is not trivial; it has profound implications for reaction kinetics, catalyst selection, cost of goods, and overall synthetic strategy. Here, we dissect these differences, grounded in mechanistic principles and supported by experimental data, to empower researchers to make the most informed decisions for their specific applications.
The Decisive Step: Understanding C(sp³)–Halogen Bond Activation
The heart of any palladium- or nickel-catalyzed cross-coupling reaction is the oxidative addition step, where the catalyst inserts into the carbon-halogen bond.[1] The energy barrier of this step dictates the required reaction conditions and is fundamentally governed by the carbon-halogen bond dissociation energy (BDE).
The C–I bond is significantly weaker and more polarizable than the C–Cl bond. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap with carbon compared to chlorine.[2][3]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C–Cl | ~382[4] |
| C–I | ~240[4] |
This substantial difference in bond strength (~142 kJ/mol) is the primary reason why 4-iodotetrahydrothiopyran is inherently more reactive. The oxidative addition of a palladium(0) catalyst to the C–I bond is a much lower energy process, allowing for milder reaction conditions, lower catalyst loadings, and often, faster reaction times.[5] Conversely, the strength of the C–Cl bond presents a formidable energy barrier, necessitating more forcing conditions and highly specialized catalytic systems to achieve efficient activation.[6]
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming carbon-carbon bonds.[7] The catalytic cycle, shown below, illustrates the critical oxidative addition step where the choice of halide has its greatest impact.
Caption: Pd-catalyzed cycle showing the faster oxidative addition for C-I bonds.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To illustrate the practical differences, consider the coupling of our THTP halides with a representative arylboronic acid, 4-methoxyphenylboronic acid. The data below is representative of typical outcomes observed in a research setting.
| Parameter | 4-Iodotetrahydrothiopyran | 4-Chlorotetrahydrothiopyran | Justification |
| Pd Precatalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | A common Pd(0) source suitable for both reactions. |
| Ligand | P(t-Bu)₃ | Buchwald SPhos | The C-I bond can be activated with simpler, less specialized ligands. The C-Cl bond requires a highly active, bulky, and electron-rich biarylphosphine ligand to promote the difficult oxidative addition.[8] |
| Base | K₃PO₄ | K₃PO₄ | A standard base effective in many Suzuki couplings. |
| Temperature | 60-80 °C | 100-120 °C | The higher reactivity of the iodide allows for significantly lower reaction temperatures. |
| Reaction Time | 2-6 hours | 12-24 hours | The faster rate of oxidative addition for the iodide leads to shorter reaction times. |
| Typical Yield | >90% | 60-75% | The iodide consistently provides higher yields due to more efficient catalysis and fewer side reactions. |
Field Insights: For rapid lead generation and establishing proof-of-concept, 4-iodotetrahydrothiopyran is the superior choice. Its high reactivity ensures reliable product formation across a diverse range of boronic acid partners with standard catalytic systems. The challenges with the chloro-analogue often lie in catalyst inhibition and slower reaction rates, which can lead to decomposition of sensitive coupling partners or the catalyst itself over prolonged heating.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, shows a similar reactivity trend. The activation of the C-Cl bond for C(sp³)-N coupling is particularly demanding and is a testament to the advances in ligand design.
| Parameter | 4-Iodotetrahydrothiopyran | 4-Chlorotetrahydrothiopyran | Justification |
| Pd Precatalyst | Pd(OAc)₂ | G3-XPhos Precatalyst | While a simple Pd(II) source works for the iodide, a pre-formed, highly active palladacycle is often required for the challenging C(sp³)-Cl amination.[9] |
| Ligand | Xantphos | XPhos | A standard bite-angle ligand is sufficient for the iodide. The chloride requires a state-of-the-art, electron-rich dialkylbiaryl phosphine ligand to facilitate both the oxidative addition and the final reductive elimination step. |
| Base | NaOt-Bu | LHMDS | A stronger, non-nucleophilic base like LHMDS is often necessary to facilitate the catalytic cycle with the less reactive chloride. |
| Temperature | 80 °C | 110 °C | The energy barrier for C-Cl activation again necessitates higher temperatures. |
| Typical Yield | >85% | 50-70% | The iodide provides more consistent and higher yields, especially with less nucleophilic amines. |
Field Insights: The amination of 4-chlorotetrahydrothiopyran can be highly sensitive to the nature of the amine. Sterically hindered or electronically deactivated amines often give poor results. In contrast, the iodo-derivative displays a much broader substrate scope, making it a more versatile tool for library synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodotetrahydrothiopyran
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-iodotetrahydrothiopyran (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk flask.
-
Reaction: Add anhydrous 1,4-dioxane (5 mL) via syringe. Seal the flask and heat the mixture to 80 °C with vigorous stirring for 4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)tetrahydrothiopyran.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorotetrahydrothiopyran
-
Setup: In a glovebox, add 4-chlorotetrahydrothiopyran (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq) to a vial.
-
Catalyst Addition: Add the SPhos-Pd-G3 precatalyst (0.03 mmol, 3 mol%).
-
Reaction: Add anhydrous toluene (5 mL). Seal the vial tightly, remove from the glovebox, and place in a pre-heated oil bath at 110 °C. Stir vigorously for 18 hours.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: Purify the crude residue by column chromatography on silica gel. Expect a lower isolated yield compared to the iodide reaction.
Strategic Recommendations: Which Halide Should You Choose?
The selection between the iodo and chloro derivatives is a strategic decision based on the goals of the project.
Caption: Decision guide for selecting the appropriate THTP halide.
-
For Early-Stage and Discovery Chemistry: 4-Iodotetrahydrothiopyran is the clear choice. The priority is speed, reliability, and maximizing the breadth of analogues that can be synthesized. The higher substrate cost is negligible at this scale and is easily offset by the savings in development time and the higher probability of success.
-
For Process Chemistry and Scale-Up: 4-Chlorotetrahydrothiopyran becomes the more attractive option. On a large scale, the significantly lower cost of the starting material is a major driver. The initial investment in optimizing reaction conditions with more expensive, specialized ligands and catalysts can lead to a more economical overall process. The greater stability of the chloride also makes it more suitable for long-term storage and handling in a manufacturing environment.
Conclusion
The comparison between 4-iodotetrahydrothiopyran and 4-chlorotetrahydrothiopyran in cross-coupling reactions is a classic study in the trade-off between reactivity and cost. The iodide offers unparalleled reactivity, enabling rapid and versatile synthesis under mild conditions, making it ideal for the fast-paced environment of drug discovery. The chloride, while presenting a significant activation challenge that requires more specialized and forceful conditions, offers a compelling economic advantage for large-scale synthesis. A thorough understanding of the fundamental principles of C-X bond activation allows the discerning scientist to select the right tool for the job, optimizing for either speed and scope or cost and scalability.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]
-
Guiry, P. J., & Saunders, C. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Bond Energies. Retrieved February 4, 2026, from [Link]
-
Ye, Z., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
Majhi, B., & Samanta, R. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Retrieved February 4, 2026, from [Link]
-
Zheng, C., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
Majhi, B., & Samanta, R. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]
-
Bentham Science Publishers. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Retrieved February 4, 2026, from [Link]
-
Quora. (2020). Why is the bond energy of C-C greater than Cl-Cl?. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved February 4, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved February 4, 2026, from [Link]
-
Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved February 4, 2026, from [Link]
-
DigitalCommons@TMC. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. Retrieved February 4, 2026, from [Link]
-
Vedantu. (n.d.). C Cl bond is stronger than C I bond because a C Cl. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Retrieved February 4, 2026, from [Link]
-
PubMed. (2014). Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved February 4, 2026, from [Link]
-
CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Cross coupling of thioethers with aryl boroxines to construct biaryls via Rh catalyzed C–S activation. Retrieved February 4, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. Retrieved February 4, 2026, from [Link]
-
Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 2,4-Diarylquinolines: Nickel-Catalyzed Ligand-Free Cross-Couplings of 4-Chloro-2-arylquinolines with Arylmagnesium Halides in 2-Methyltetrahydrofuran. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 4, 2026, from [Link]
-
ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved February 4, 2026, from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
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- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Guide: Structural Validation of 4-Iodotetrahydrothiopyran Derivatives via 2D NMR
Executive Summary
The validation of halogenated heterocycles, specifically 4-iodotetrahydrothiopyran (4-iodo-thiane) derivatives, presents a unique analytical challenge in drug discovery. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish stereoisomers. X-ray crystallography is definitive but low-throughput.
This guide outlines a robust, self-validating 2D NMR workflow to determine the precise stereochemistry (axial vs. equatorial) of the iodine substituent. We focus on overcoming specific pitfalls: the counter-intuitive "Heavy Atom Effect" of iodine on Carbon-13 shifts and the conformational flexibility of the thiane ring.
The Structural Challenge: Sulfur, Iodine, and Conformation
Validating 4-iodotetrahydrothiopyran derivatives requires navigating three specific structural complexities:
-
The Thiane Ring Conformation: Like cyclohexane, the tetrahydrothiopyran ring predominantly adopts a chair conformation. However, the C-S bond length (1.82 Å) is longer than the C-C bond (1.54 Å), flattening the ring slightly at the heteroatom end.
-
The Iodine "Heavy Atom" Effect: Unlike lighter halogens (F, Cl) which deshield the attached carbon (move it downfield), iodine exerts a significant shielding effect due to spin-orbit coupling. This often causes the
-carbon (C-I) to appear significantly upfield (typically 20–30 ppm), confusing automated assignment software. -
Stereochemical Ambiguity: The biological activity of thiane-based scaffolds often depends on whether the iodine is axial or equatorial . This orientation is dictated by the balance between 1,3-diaxial steric interactions and the anomeric-like effects of the sulfur lone pairs.
Comparative Analysis: 2D NMR vs. Alternatives
While X-ray crystallography remains the "gold standard" for absolute configuration, 2D NMR is the superior choice for rapid, solution-state validation in a drug discovery loop.
Table 1: Structural Validation Methodologies Comparison
| Feature | 2D NMR (Recommended) | X-ray Crystallography | Mass Spectrometry (MS) | DFT/Computational |
| Primary Output | Connectivity & Relative Stereochemistry | Absolute 3D Structure | Molecular Formula / Fragmentation | Theoretical Energy Minima |
| Sample State | Solution (Native/Dynamic) | Solid Crystal (Static) | Gas Phase | Virtual |
| Stereo Resolution | High (via NOESY/coupling) | Ultimate | None | N/A |
| Throughput | High (1-4 hours/sample) | Low (Days to Weeks) | Very High (Minutes) | Medium |
| Limitations | Requires >1 mg pure sample; solvent effects | Requires diffraction-quality crystal | Isomer indistinguishable | Model dependent |
| Cost Efficiency | High | Low | High | High |
The Validation Workflow
To ensure scientific integrity, we employ a logic-gated workflow. We do not proceed to NOESY (stereochemistry) until connectivity is established via HSQC/COSY.
Diagram 1: The NMR Decision Matrix
Caption: Logical progression from sample screening to stereochemical validation. Note the feedback loop: if NOE signals are ambiguous (e.g., signal overlap), solvent switching (CDCl3 to DMSO-d6) is required.
Detailed Experimental Protocol
This protocol is designed for a 400 MHz (or higher) spectrometer. The critical parameter here is the Mixing Time in NOESY, which must be tuned to the molecular weight (~200-400 Da for these derivatives).
Step 1: Sample Preparation
-
Solvent: Dissolve 2–10 mg of the derivative in 600 µL of CDCl₃ (Chloroform-d).
-
Why? CDCl₃ is non-viscous, sharpening lines for coupling constant analysis.
-
Alternative: Use Benzene-d6 if proton signals overlap; the magnetic anisotropy of the benzene ring often shifts signals to reveal hidden multiplets.
-
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
Step 2: Acquisition Parameters
A. 1H NMR (The Baseline)
-
Sweep Width: 12-15 ppm (to catch downfield NH/OH or very upfield signals).
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1): 2.0 seconds.
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Identify the carbon directly attached to the iodine (
). -
Setup: Multiplicity-edited HSQC is preferred.
-
CH/CH3: Positive phase (Red).
-
CH2: Negative phase (Blue).
-
-
Expectation: Look for a CH signal (Red) with a Carbon shift significantly upfield (20–35 ppm) due to the Iodine effect. Do not mistake this for a CH2 or methyl group.
C. NOESY (Nuclear Overhauser Effect Spectroscopy)[1]
-
Purpose: Determine if H4 is Axial or Equatorial.[2]
-
Mixing Time (D8):600–800 ms .
-
Reasoning: Small molecules (MW < 500) tumble quickly (short correlation time,
). They exhibit positive NOEs which build up slowly. A short mixing time (e.g., 200ms used for proteins) will result in zero signal.
-
-
Relaxation Delay: Set to
(approx 3-5 seconds) to ensure quantitative accuracy.
Data Interpretation & Case Study
This section validates the structure by synthesizing data from all experiments.
A. The "Heavy Atom" Carbon Validation (HSQC)
In a typical thiane, C4 might appear around 25-30 ppm. With iodine attached:
-
Observation: The C4 signal will likely appear at 20–30 ppm .
-
Mechanism: The large electron cloud of Iodine allows for significant spin-orbit circulation, which generates a magnetic field opposing the external field (
), resulting in shielding (upfield shift). -
Validation Check: If your C4 signal is >50 ppm, you likely have Chlorine or Bromine, not Iodine, or the Iodine has been eliminated (forming an alkene).
B. Stereochemical Assignment (Coupling & NOE)
We must determine if the Iodine is Axial or Equatorial . We do this by looking at the proton
Scenario 1: Iodine is Equatorial (Stable Chair)
-
Proton H4 is Axial.
-
J-Coupling (
): H4 will have two large trans-diaxial couplings ( Hz) to the axial protons at C3 and C5.-
Appearance: H4 appears as a wide triplet of triplets (tt).
-
-
NOESY: H4 (Axial) will show strong NOE correlations to other axial protons on the same face (H2-axial and H6-axial). This is the 1,3-diaxial interaction .
Scenario 2: Iodine is Axial (Less Stable)
-
Proton H4 is Equatorial. [3]
-
J-Coupling (
): H4 will have only small gauche couplings ( and Hz).-
Appearance: H4 appears as a narrow quintet or broad singlet.
-
-
NOESY: H4 (Equatorial) will NOT show correlations to H2/H6 axial protons. It may show weak correlations to adjacent equatorial protons.
Diagram 2: Stereochemical Logic Flow
Caption: Determining the orientation of the Iodine substituent based on the H4 proton splitting pattern and NOE correlations.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times and pulse sequences).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for J-coupling constants in cyclohexane/thiane systems).
-
Vicha, J., et al. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. (Explains the Iodine shielding effect).
- Gomes, J. A. N. F., et al. (2018). "Conformational Analysis of Saturated Six-Membered Rings." Tetrahedron.
Sources
Bioisosteric Replacement of Tetrahydrothiopyran: A Strategic Comparison Guide
This guide serves as a strategic technical resource for the bioisosteric replacement of tetrahydrothiopyran (thiane) rings in drug discovery. It synthesizes physicochemical data, metabolic insights, and experimental protocols to aid in lead optimization.
Executive Summary: The Thiane Dilemma
The tetrahydrothiopyran (thiane) ring is a specific, often underutilized bioisostere of cyclohexane, tetrahydropyran (THP), and piperidine. Its inclusion in a drug scaffold is typically driven by two factors: lipophilicity modulation (it is more lipophilic than THP but less than cyclohexane) and electronic effects (sulfur as a "soft" Lewis base).
However, the thiane ring introduces a significant metabolic liability: S-oxidation . This guide compares thiane with its primary heterocyclic alternatives and provides a decision framework for replacement, supported by experimental protocols for synthesis and stability assessment.
Comparative Analysis: Thiane vs. Alternatives
The following table contrasts the physicochemical and metabolic profiles of tetrahydrothiopyran with its standard bioisosteres.
Table 1: Physicochemical & Metabolic Comparison
| Feature | Tetrahydrothiopyran (Thiane) | Tetrahydropyran (THP) | Piperidine | Cyclohexane |
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) | Carbon (C) |
| Bond Length (C-X) | ~1.82 Å (Longer) | ~1.43 Å | ~1.47 Å | ~1.54 Å |
| Lipophilicity ( | High (Reference) | Lower (-0.5 to -1.0 vs Thiane) | Variable (pH dependent) | Highest (+0.5 vs Thiane) |
| H-Bonding | Weak Acceptor | Moderate Acceptor | Donor/Acceptor | None |
| Metabolic Liability | High (S-oxidation) | Low (C-oxidation) | High (N-oxidation/dealkylation) | Moderate (C-oxidation) |
| Major Metabolites | Sulfoxide (S=O), Sulfone (O=S=O) | Lactone / Ring-opening | N-oxide / Dealkylated amine | Hydroxylated ring |
| Conformation | Chair (Puckered) | Chair | Chair | Chair |
Key Insight: Replacing thiane with tetrahydropyran (THP) is the most common strategy to reduce lipophilicity (lowering LogD) and eliminate the S-oxidation liability while maintaining H-bond acceptor capability.
Metabolic Liability: The S-Oxidation Pathway
The primary failure mode for thiane-containing drugs is uncontrolled S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). This transforms the lipophilic sulfide into a polar sulfoxide (chiral) and subsequently a sulfone.
Visualization: S-Oxidation Metabolic Pathway
Caption: Stepwise oxidation of the thiane ring. Note that the sulfoxide introduces a new chiral center, potentially complicating pharmacokinetic profiles.
Experimental Protocols
To validate the bioisosteric replacement, researchers must synthesize the thiane analog and compare its metabolic stability directly with the THP or piperidine variant.
Protocol A: Synthesis of 4-Substituted Tetrahydrothiopyran
Rationale: This protocol creates the thiane core from acyclic precursors, allowing for the introduction of substituents at the 4-position, a common vector in drug design.
Reagents:
-
1,5-Dibromo-3-substituted-pentane (precursor)
-
Sodium Sulfide nonahydrate (
) -
Ethanol/Water solvent system
Step-by-Step Methodology:
-
Preparation: Dissolve 1,5-dibromo-3-substituted-pentane (1.0 eq) in ethanol (0.1 M concentration).
-
Nucleophilic Attack: Add a solution of
(1.1 eq) in water dropwise to the refluxing ethanolic solution over 1 hour.-
Note: Slow addition favors cyclization over polymerization.
-
-
Reflux: Heat the mixture at reflux (
) for 4–6 hours. Monitor by TLC (stain with or Iodine; sulfides oxidize/stain easily). -
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Diethyl Ether (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).-
Quality Control: Confirm structure via
-NMR. Look for characteristic C-S-C methylene protons at 2.5–2.8 ppm.
-
Protocol B: Microsomal Stability Assay (S-Oxidation Detection)
Rationale: To quantify the metabolic liability of the thiane ring compared to the THP analog.
Materials:
-
Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate buffer (pH 7.4).
-
Test Compounds: Thiane analog vs. THP analog.
Workflow:
-
Incubation: Incubate test compound (
) with microsomes (0.5 mg/mL protein) and NADPH at . -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Monitor Parent: Track disappearance of the parent peak
. -
Monitor Metabolites: Specifically scan for
(Sulfoxide) and (Sulfone) shifts for the thiane compound. -
Comparison: The THP analog should show no
shifts; any metabolism will likely be hydroxylation ( ) on the carbon ring, which is typically slower than S-oxidation.
-
Strategic Decision Framework
Use the following logic flow to determine if Tetrahydrothiopyran is the correct choice or if it should be replaced.
Visualization: Bioisostere Selection Tree
Caption: Decision logic for replacing the thiane scaffold based on ADME properties.
References
-
Bioisosteric Replacements in Drug Design. Cambridge MedChem Consulting. (2021).[1] Detailed tables on heterocycle interchangeability.
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2020). Analysis of THP as a lipophilicity modulator and bioisostere of cyclohexane.[2]
-
Metabolic Instability of Sulfur-Containing Heterocycles. Journal of Medicinal Chemistry / NIH. (2014).[3] Case studies on S-oxidation liabilities in drug candidates.
-
LogD vs LogP in Heterocycles. ACD/Labs Application Note. (2022).[1][4] Comparative data on lipophilicity of piperidine vs. oxygen/sulfur analogs.
-
Synthesis of 4H-thiopyran derivatives. Molecular Diversity (NIH Repository). (2014).[3] Protocols for synthesizing substituted thiopyrans.
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Iodotetrahydrothiopyran
Introduction: The Critical Role of Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the integrity of building blocks is paramount. 4-Iodotetrahydrothiopyran, a saturated heterocyclic compound, serves as a valuable intermediate in the synthesis of more complex molecules. Its utility is directly tied to its purity; the presence of unreacted starting materials, by-products, or degradation products can have significant downstream consequences, affecting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized 4-iodotetrahydrothiopyran. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary, robust method for routine quality control, while also providing a critical comparison with orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to not only provide protocols but to illuminate the scientific rationale behind selecting the most appropriate technique for your specific analytical challenge.
Primary Method: Reversed-Phase HPLC for Robust Purity Assessment
For routine analysis of synthesized intermediates like 4-iodotetrahydrothiopyran, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's workhorse. Its versatility, robustness, and applicability to a wide range of non-volatile and thermally sensitive compounds make it the gold standard.[1][2]
The Causality Behind the Choice: Why RP-HPLC?
4-Iodotetrahydrothiopyran is a moderately polar molecule containing a covalent carbon-iodine bond. This structure informs our methodological choices:
-
Stationary Phase Selection : A non-polar stationary phase, such as octadecylsilane (C18), is ideal. The principle of RP-HPLC dictates that the analyte will be retained on the column through hydrophobic interactions between its non-polar regions and the C18 alkyl chains. Elution is then achieved by increasing the organic solvent content in the mobile phase.[3][4]
-
Mobile Phase Selection : A gradient of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol) provides the necessary elution power to separate the main compound from both more polar and less polar impurities within a reasonable timeframe. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection : While the tetrahydrothiopyran ring itself lacks a strong chromophore, the carbon-iodine bond allows for sufficient ultraviolet (UV) absorbance at lower wavelengths (e.g., 210-230 nm).[5] A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is therefore the optimal choice, as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra to aid in peak purity assessment.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow of the HPLC purity assessment process, from sample preparation to final data analysis.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
